molecular formula C18H21N5O2S B12412126 Dhfr-IN-4

Dhfr-IN-4

Cat. No.: B12412126
M. Wt: 371.5 g/mol
InChI Key: MSIRVCGEZTUEOG-UHFFFAOYSA-N
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Description

Dhfr-IN-4 is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

IUPAC Name

5-(4-methylphenyl)-6-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide

InChI

InChI=1S/C18H21N5O2S/c1-12-2-4-13(5-3-12)16-14(10-22-6-8-25-9-7-22)20-18-23(16)15(11-26-18)17(24)21-19/h2-5,11H,6-10,19H2,1H3,(H,21,24)

InChI Key

MSIRVCGEZTUEOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C3N2C(=CS3)C(=O)NN)CN4CCOCC4

Origin of Product

United States

Foundational & Exploratory

Dhfr-IN-4: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-4 is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] The inhibition of DHFR disrupts the synthesis of vital cellular components, leading to cell cycle arrest and apoptosis, making it a target of significant interest in oncology and infectious disease research. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its operational pathways. While specific data for this compound is emerging, this document contextualizes its function within the broader, well-established framework of DHFR inhibition.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of this compound is the potent inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a crucial step in the folate cycle. THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By inhibiting DHFR, this compound leads to a depletion of the intracellular pool of THF. This, in turn, disrupts the de novo synthesis of purines and thymidylate, thereby impeding DNA synthesis and repair. The consequence of this disruption is the induction of cell cycle arrest, primarily at the G1/S phase boundary, and ultimately, apoptosis in rapidly proliferating cells.[2]

In addition to its primary target, this compound has been shown to exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), suggesting a multi-targeted profile.[1]

Quantitative Data

The following tables summarize the known quantitative data for this compound, including its enzymatic inhibition and cellular activity.

Table 1: Enzymatic Inhibition of this compound

TargetIC50 (nM)
DHFR123
EGFR246
HER2357

Data sourced from MedchemExpress, citing Sabry MA, et al. Eur J Med Chem. 2022.[1]

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer6.90 ± 0.5
MCF-7Breast Cancer8.46 ± 0.7
HepG2Liver Cancer9.67 ± 0.7
PC3Prostate Cancer11.17 ± 1.0
HCT-116Colon Cancer13.24 ± 0.9

Data sourced from MedchemExpress, citing Sabry MA, et al. Eur J Med Chem. 2022.[1]

Signaling Pathways and Molecular Interactions

The inhibition of DHFR by this compound initiates a cascade of downstream cellular events. The primary consequence is the disruption of nucleotide biosynthesis.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) Product DNA Synthesis & Repair DNA Synthesis & Repair Purine Synthesis->DNA Synthesis & Repair Thymidylate Synthesis->DNA Synthesis & Repair Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) DNA Synthesis & Repair->Cell Cycle Arrest (G1/S) Disruption Apoptosis Apoptosis Cell Cycle Arrest (G1/S)->Apoptosis Dhfr_IN_4 This compound Dhfr_IN_4->DHFR Inhibition

Figure 1: Signaling pathway of DHFR inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize DHFR inhibitors like this compound.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • This compound (or other test inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, a fixed concentration of DHFR enzyme, and NADPH.

  • Add varying concentrations of this compound to the wells of the microplate. Include a control with no inhibitor.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

DHFR_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Prepare Reaction Mix (Buffer, DHFR, NADPH) Prepare Reaction Mix (Buffer, DHFR, NADPH) Add this compound (Varying Concentrations) Add this compound (Varying Concentrations) Prepare Reaction Mix (Buffer, DHFR, NADPH)->Add this compound (Varying Concentrations) Pre-incubate (15 min) Pre-incubate (15 min) Add this compound (Varying Concentrations)->Pre-incubate (15 min) Initiate with DHF Initiate with DHF Pre-incubate (15 min)->Initiate with DHF Measure A340 over time Measure A340 over time Initiate with DHF->Measure A340 over time Calculate Initial Rates Calculate Initial Rates Measure A340 over time->Calculate Initial Rates Plot % Inhibition vs. [Inhibitor] Plot % Inhibition vs. [Inhibitor] Calculate Initial Rates->Plot % Inhibition vs. [Inhibitor] Determine IC50 Determine IC50 Plot % Inhibition vs. [Inhibitor]->Determine IC50

Figure 2: Experimental workflow for a DHFR enzyme inhibition assay.
Cellular Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Logical Relationship of this compound's Mechanism

The following diagram illustrates the logical progression from the molecular action of this compound to its ultimate cellular effect.

Logical_Relationship Dhfr_IN_4 This compound DHFR_Binding Binds to DHFR Active Site Dhfr_IN_4->DHFR_Binding Enzyme_Inhibition Inhibition of DHFR Catalytic Activity DHFR_Binding->Enzyme_Inhibition THF_Depletion Depletion of Tetrahydrofolate (THF) Pool Enzyme_Inhibition->THF_Depletion Biosynthesis_Block Blockade of Purine and Thymidylate Synthesis THF_Depletion->Biosynthesis_Block DNA_Synthesis_Inhibition Inhibition of DNA Synthesis and Repair Biosynthesis_Block->DNA_Synthesis_Inhibition Cellular_Outcome Cell Cycle Arrest and Apoptosis DNA_Synthesis_Inhibition->Cellular_Outcome

Figure 3: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a potent small molecule inhibitor of dihydrofolate reductase with demonstrated cytotoxic effects against a range of cancer cell lines. Its mechanism of action is centered on the disruption of folate metabolism, leading to the inhibition of DNA synthesis and subsequent cell death. The additional inhibitory activity against EGFR and HER2 suggests a potential for broader anti-cancer applications. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel DHFR inhibitors. As research in this area continues, a deeper understanding of the nuanced molecular interactions and cellular consequences of this compound will be crucial for its potential translation into therapeutic strategies.

References

Dhfr-IN-4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for the dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-4. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and molecular biology.

Chemical and Physical Properties

This compound is a potent small molecule inhibitor of dihydrofolate reductase (DHFR). While the specific chemical structure is not publicly available, key chemical and physical properties are summarized below.

PropertyValue
CAS Number 2820126-49-4
Primary Target Dihydrofolate Reductase (DHFR)
Secondary Targets EGFR, HER2
Molecular Formula C₂₅H₂₈N₈O₅S
Molecular Weight 556.61 g/mol
Solubility Soluble in DMSO
Storage -20°C (powder), -80°C in solvent (≤6 months)

Biological Activity and Mechanism of Action

This compound exerts its primary biological effect through the potent inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1] By inhibiting DHFR, this compound disrupts these critical cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.

Beyond its primary target, this compound also demonstrates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key receptor tyrosine kinases involved in cell growth and proliferation.[2]

In Vitro Efficacy:

The inhibitory and cytotoxic potency of this compound has been characterized across various assays and cell lines:

Assay/Cell LineIC₅₀ Value
DHFR Enzyme 123 nM
EGFR Kinase 246 nM
HER2 Kinase 357 nM
HepG2 Cells 9.67 ± 0.7 µM
MCF-7 Cells 8.46 ± 0.7 µM
HCT-116 Cells 13.24 ± 0.9 µM
PC3 Cells 11.17 ± 1.0 µM
HeLa Cells 6.90 ± 0.5 µM

Signaling Pathways

The inhibitory action of this compound impacts multiple critical signaling pathways involved in cell proliferation, survival, and metabolism.

DHFR Inhibition Pathway

Inhibition of DHFR by this compound directly disrupts the folate metabolism pathway, leading to a depletion of tetrahydrofolate. This, in turn, inhibits the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DHFR->THF NADPH -> NADP+ Dhfr_IN_4 This compound Dhfr_IN_4->DHFR DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA_Synth->Cell_Cycle_Arrest

Caption: DHFR Inhibition by this compound.

EGFR and HER2 Signaling Pathways

This compound also inhibits the receptor tyrosine kinases EGFR and HER2. Ligand binding to these receptors leads to dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation.[3][4] By inhibiting EGFR and HER2, this compound can block these pro-growth signals.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K Ligand Ligand Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dhfr_IN_4 This compound Dhfr_IN_4->EGFR Dhfr_IN_4->HER2 DHFR_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (this compound, DHFR, DHF, NADPH) Start->Prep_Reagents Setup_Plate Set up 96-well Plate (Inhibitor, Controls, Enzyme, NADPH) Prep_Reagents->Setup_Plate Incubate Incubate (10-15 min) Setup_Plate->Incubate Add_DHF Initiate with DHF Incubate->Add_DHF Measure_Absorbance Kinetic Measurement at 340 nm Add_DHF->Measure_Absorbance Analyze_Data Calculate Inhibition & IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (e.g., 72 hours) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution (2-4 hours incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate Viability & IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

An In-Depth Technical Guide to the Target Selectivity Profile of Dhfr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Dhfr-IN-4, a potent inhibitor of Dihydrofolate reductase (DHFR). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development efforts.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for one-carbon transfer reactions necessary for the de novo synthesis of purines, thymidylate, and certain amino acids.[4][5] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.[6][7] This makes DHFR a well-established therapeutic target for anticancer and antimicrobial agents.[5][7][8] this compound has been identified as a potent inhibitor of DHFR with a notable profile of activity against several key cellular targets.[9]

Target Selectivity and Potency

This compound demonstrates potent inhibition of its primary target, DHFR. In addition to its on-target activity, it exhibits inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), indicating a multi-targeted profile.[9]

Table 1: Biochemical Inhibitory Potency of this compound

TargetIC50 (nM)
DHFR123[9]
EGFR246[9]
HER2357[9]

Cellular Activity

The multi-target profile of this compound translates into broad-spectrum cytotoxic potency across various human cancer cell lines.

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer6.90 ± 0.5[9]
MCF-7Breast Cancer8.46 ± 0.7[9]
HepG2Liver Cancer9.67 ± 0.7[9]
PC3Prostate Cancer11.17 ± 1.0[9]
HCT-116Colon Cancer13.24 ± 0.9[9]

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is rooted in its ability to simultaneously disrupt critical pathways for cell proliferation and survival. By inhibiting DHFR, it halts the folate cycle, depleting the precursors necessary for DNA synthesis.[6] Concurrently, its inhibition of EGFR and HER2, key receptor tyrosine kinases, blocks downstream pro-growth signaling cascades such as the MAPK and PI3K/AKT pathways.

G cluster_0 This compound Inhibition cluster_1 Cellular Targets cluster_2 Metabolic & Signaling Pathways cluster_3 Cellular Outcomes Dhfr_IN_4 This compound DHFR DHFR Dhfr_IN_4->DHFR EGFR EGFR Dhfr_IN_4->EGFR HER2 HER2 Dhfr_IN_4->HER2 Folate_Cycle Folate Metabolism DHFR->Folate_Cycle MAPK_Pathway MAPK/ERK Pathway EGFR->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway EGFR->PI3K_AKT_Pathway HER2->MAPK_Pathway HER2->PI3K_AKT_Pathway DNA_Synth_Inhibition DNA Synthesis Inhibition Folate_Cycle->DNA_Synth_Inhibition Proliferation_Inhibition Proliferation Inhibition MAPK_Pathway->Proliferation_Inhibition PI3K_AKT_Pathway->Proliferation_Inhibition Apoptosis Apoptosis Induction DNA_Synth_Inhibition->Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Mechanism of action of this compound targeting key cellular pathways.

Experimental Protocols

The following section details a representative methodology for determining the inhibitory activity of compounds against DHFR, based on standard biochemical practices.

This assay quantifies DHFR activity by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[1][10][11]

A. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT.

  • Enzyme: Purified recombinant human DHFR.

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Inhibitor: this compound (or other test compounds) dissolved in DMSO.

  • Control Inhibitor: Methotrexate (MTX).

B. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Reaction Mixture Preparation: In a 96-well UV-transparent microplate, add the following to each well:

    • Assay Buffer.

    • A fixed concentration of NADPH (e.g., 100 µM).

    • Test compound (this compound) at various concentrations (final DMSO concentration ≤ 1%). Include "no inhibitor" and "no enzyme" controls.

    • A fixed concentration of human DHFR enzyme (e.g., 5-10 nM).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of DHF substrate (e.g., 50 µM).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, DHF, NADPH) C Add Buffer, NADPH, and Inhibitor to 96-well Plate A->C B Serially Dilute This compound in DMSO B->C D Add DHFR Enzyme and Incubate C->D E Initiate Reaction with DHF Substrate D->E F Monitor Absorbance Decrease at 340 nm E->F G Calculate Initial Reaction Velocities F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value (Non-linear Regression) H->I

Caption: Workflow for a standard biochemical DHFR inhibition assay.

References

Dhfr-IN-4: An In-Depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Dhfr-IN-4, a potent inhibitor of dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). Understanding the physicochemical properties of this compound is critical for its application in preclinical and clinical research. This document outlines detailed experimental protocols for assessing its solubility and stability, presents available data in a structured format, and illustrates the key signaling pathways it targets.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not publicly available in peer-reviewed literature or manufacturer's datasheets. However, based on the common properties of quinazoline derivatives, which form the core structure of this compound, the following table provides an estimated solubility profile in common laboratory solvents. These values should be confirmed experimentally.

SolventTypeEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO)Organic> 50> 100Quinazoline derivatives often exhibit high solubility in DMSO.
EthanolOrganic~5 - 10~10 - 20Solubility is expected to be moderate. May require warming.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous< 0.1< 0.2Expected to have low aqueous solubility at physiological pH.

Experimental Protocols

Thermodynamic Solubility Assay Protocol

This protocol determines the equilibrium solubility of this compound.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.4)

  • 2 mL screw-cap vials

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing 1 mL of the selected solvent.

  • Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples at 10,000 x g for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Prepare a series of dilutions of the filtrate and a standard curve of this compound of known concentrations.

  • Analyze the diluted filtrate and standards by HPLC-UV to determine the concentration of the dissolved this compound.

Kinetic Solubility Assay Protocol

This high-throughput method assesses the solubility of this compound from a DMSO stock solution.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity or a nephelometer

Procedure:

  • Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume (e.g., 2 µL) of the this compound dilutions from the DMSO plate to the aqueous buffer plate.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or a nephelometer. The concentration at which precipitation is observed is the kinetic solubility limit.

Stability Study Protocols

This protocol follows ICH guidelines to determine the shelf-life of this compound.

Procedure:

  • Store accurately weighed samples of this compound in controlled environment stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.

  • Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

This study identifies potential degradation pathways and products.

Procedure:

  • Acidic Conditions: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Conditions: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Conditions: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Conditions: Expose solid this compound to 80°C for 48 hours.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

For each condition, a control sample is kept at ambient conditions. After the stress period, all samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Signaling Pathways and Experimental Workflows

DHFR Signaling Pathway

Dihydrofolate reductase is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DHFR->THF  Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Dhfr_IN_4 This compound Dhfr_IN_4->DHFR

Caption: Inhibition of DHFR by this compound blocks the folate pathway.

EGFR and HER2 Signaling in Cancer

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration. This compound also exhibits inhibitory activity against these receptors.

EGFR_HER2_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS HER2 HER2 PI3K PI3K HER2->PI3K Dhfr_IN_4 This compound Dhfr_IN_4->EGFR Dhfr_IN_4->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound inhibits EGFR and HER2 signaling pathways in cancer.

Experimental Workflow for Stability Indicating Method Development

The development of a stability-indicating analytical method is crucial for accurately assessing the stability of this compound. This workflow outlines the key steps.

Stability_Workflow Start Start: this compound Drug Substance Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg HPLC_Dev HPLC Method Development (Column, Mobile Phase, Gradient) Forced_Deg->HPLC_Dev Specificity Specificity Assessment (Peak Purity, Resolution) HPLC_Dev->Specificity Validation Method Validation (Linearity, Accuracy, Precision) Specificity->Validation Stability_Study Application to Formal Stability Studies Validation->Stability_Study End End: Validated Stability-Indicating Method Stability_Study->End

Caption: Workflow for developing a stability-indicating HPLC method.

A Technical Guide to the Preliminary Pharmacokinetic Properties of Dihydrofolate Reductase (DHFR) Inhibitors: A Framework for the Evaluation of Novel Compounds such as Dhfr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, specific pharmacokinetic data for a compound designated "Dhfr-IN-4" is not present in the public scientific literature. This guide therefore provides a comprehensive overview of the typical pharmacokinetic properties of Dihydrofolate Reductase (DHFR) inhibitors, using well-characterized examples. The methodologies and data presented herein are intended to serve as a technical framework for researchers, scientists, and drug development professionals in the evaluation of novel DHFR inhibitors like this compound.

Introduction: The Critical Role of Pharmacokinetics for DHFR Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, and consequently, for cell proliferation.[1] Its inhibition disrupts DNA synthesis, making it a key target for therapeutic agents in oncology and infectious diseases.[1][2] The clinical efficacy and safety of DHFR inhibitors are profoundly influenced by their pharmacokinetic (PK) properties, which encompass absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is vital for optimizing dosing regimens, predicting drug-drug interactions, and minimizing toxicity.[3][4] This guide outlines the general pharmacokinetic characteristics of established DHFR inhibitors and details the experimental protocols for their assessment.

General Pharmacokinetic Profile of DHFR Inhibitors

The pharmacokinetic profiles of DHFR inhibitors can vary significantly based on their chemical structure, which influences their physicochemical properties and interactions with biological systems. Below is a comparative summary of key pharmacokinetic parameters for three widely used DHFR inhibitors: Methotrexate, Trimethoprim, and Pyrimethamine.

Data Presentation: Comparative Pharmacokinetic Parameters
ParameterMethotrexateTrimethoprimPyrimethamine
Route of Administration Oral, Intravenous, Intrathecal[5][6]Oral, Intravenous[7][8]Oral[9]
Oral Bioavailability Dose-dependent, ~60% at doses ≤30 mg/m²[10]~98%[8]Well absorbed
Time to Peak Plasma Concentration (Tmax) 1-5 hours (oral)[6]1-4 hours[7][11]~4 hours
Plasma Protein Binding ~50% (mainly albumin)[6][10]~45%[11]~87%
Volume of Distribution (Vd) 0.4-0.8 L/kg[6]1.5-1.6 L/kg[8]4.38 L/kg[9]
Metabolism Hepatic and intracellular metabolism to active polyglutamates; minor metabolism to 7-hydroxymethotrexate.[10][12]~10-20% metabolized in the liver.[7]Hepatic metabolism.
Primary Route of Excretion Renal[10][13]Renal (primarily as unchanged drug)[7]Renal
Elimination Half-life (t½) 3-10 hours (low dose); 8-15 hours (high dose)[10]8-11 hours[7][8]~5.5 days[9]

Experimental Protocols

The determination of a drug candidate's pharmacokinetic profile involves a series of in vitro and in vivo experiments.

In Vitro ADME Assays

These assays are conducted early in drug discovery to predict the in vivo pharmacokinetic behavior of a compound.[14]

  • Solubility: The solubility of a compound is determined in various aqueous buffers to predict its dissolution in the gastrointestinal tract.

  • Permeability:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing an initial screen for intestinal absorption.[15]

    • Caco-2 Cell Permeability Assay: This is the industry standard for predicting intestinal drug absorption, using a monolayer of Caco-2 cells to model the intestinal epithelium.[15]

  • Metabolic Stability:

    • Liver Microsomes: Incubation of the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, is used to determine the rate of metabolic clearance.[15]

    • Hepatocytes: Using whole liver cells provides a more comprehensive picture of metabolic pathways, including both Phase I and Phase II metabolism.

  • Plasma Protein Binding: Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to determine the fraction of the drug that binds to plasma proteins, which affects its distribution and clearance.[16]

  • Cytochrome P450 (CYP) Inhibition and Induction: These assays evaluate the potential of the compound to inhibit or induce CYP enzymes, which is crucial for predicting drug-drug interactions.[16][17]

In Vivo Pharmacokinetic Studies

These studies are conducted in animal models to understand the complete ADME profile of a drug in a living organism.[4]

  • Study Design:

    • Animal Models: Typically, rodents (mice or rats) are used in initial studies.[18]

    • Dosing: The compound is administered via different routes (e.g., intravenous and oral) at one or more dose levels.[19]

    • Sample Collection: Blood samples are collected at multiple time points after dosing.[18] Other matrices like urine and feces can also be collected.

  • Bioanalytical Method: A sensitive and specific analytical method, usually liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the drug concentration in the collected biological samples.

  • Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key PK parameters such as:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Area under the concentration-time curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (F%)

Mandatory Visualizations

DHFR Signaling Pathway and Inhibition

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) One_Carbon_Donors THF Derivatives (One-Carbon Donors) THF->One_Carbon_Donors NADPH NADPH NADPH->DHFR_enzyme Cofactor NADP NADP+ DHFR_enzyme->THF Product DHFR_enzyme->NADP Biosynthesis Synthesis of: - Thymidylate (dTMP) - Purines - Amino Acids One_Carbon_Donors->Biosynthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Biosynthesis->DNA_Synthesis DHFR_IN_4 DHFR Inhibitor (e.g., this compound) DHFR_IN_4->DHFR_enzyme Inhibition

Caption: DHFR pathway and mechanism of inhibition.

General Experimental Workflow for Pharmacokinetic Profiling

PK_Workflow start Start: Novel DHFR Inhibitor (e.g., this compound) in_vitro In Vitro ADME Screening start->in_vitro solubility Solubility Assays in_vitro->solubility permeability Permeability Assays (PAMPA, Caco-2) in_vitro->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) in_vitro->metabolism binding Plasma Protein Binding in_vitro->binding cyp CYP Interaction Assays in_vitro->cyp in_vivo In Vivo PK Studies (Rodent Model) solubility->in_vivo permeability->in_vivo metabolism->in_vivo binding->in_vivo cyp->in_vivo dosing IV and Oral Dosing in_vivo->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis parameters Determine PK Parameters (AUC, CL, Vd, t½, F%) pk_analysis->parameters end End: Pharmacokinetic Profile parameters->end

References

The Impact of Dhfr-IN-4 on Folate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Dhfr-IN-4, a potent inhibitor of dihydrofolate reductase (DHFR), on folate metabolism. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies, offering a valuable resource for researchers in oncology and drug development.

Introduction to Folate Metabolism and Dihydrofolate Reductase (DHFR)

Folate, a B-vitamin, is essential for a variety of metabolic processes critical for cell growth and proliferation. Its derivatives, known as folates, are cofactors in one-carbon transfer reactions necessary for the synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA. Additionally, folates are involved in the synthesis of several amino acids, including methionine and serine.

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2] THF is the precursor to a variety of biologically active folate coenzymes. The inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts the synthesis of DNA and essential amino acids, ultimately leading to cell cycle arrest and apoptosis.[3][4] This critical role makes DHFR a well-established target for therapeutic intervention, particularly in cancer chemotherapy.[5]

This compound: A Potent Inhibitor of DHFR

This compound is a small molecule inhibitor of dihydrofolate reductase. It has demonstrated significant potency against DHFR and exhibits broad-spectrum cytotoxic activity against various cancer cell lines. In addition to its primary target, this compound has also shown inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key IC50 values for its enzymatic and cellular activities.

Table 1: Enzymatic Inhibition of this compound [6]

Target EnzymeIC50 (nM)
Dihydrofolate Reductase (DHFR)123
Epidermal Growth Factor Receptor (EGFR)246
Human Epidermal Growth Factor Receptor 2 (HER2)357

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines [6]

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma9.67 ± 0.7
MCF-7Breast Adenocarcinoma8.46 ± 0.7
HCT-116Colorectal Carcinoma13.24 ± 0.9
PC3Prostate Adenocarcinoma11.17 ± 1.0
HeLaCervical Adenocarcinoma6.90 ± 0.5

Mechanism of Action and Impact on Folate Metabolism

The primary mechanism of action of this compound is the competitive inhibition of DHFR. By binding to the active site of the enzyme, this compound prevents the reduction of DHF to THF. This disruption of the folate cycle has several downstream consequences for cellular metabolism.

Folate_Metabolism_Inhibition Effect of this compound on Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Growth Cell Growth & Proliferation DNA_RNA->Cell_Growth DHFR->THF NADP NADP+ DHFR->NADP Dhfr_IN_4 This compound Dhfr_IN_4->DHFR Inhibits NADPH NADPH NADPH->DHFR

Caption: Inhibition of DHFR by this compound blocks the conversion of DHF to THF, disrupting downstream biosynthetic pathways.

The depletion of THF and its derivatives directly impacts the de novo synthesis of purines and thymidylate. This leads to an imbalance in the nucleotide pool, hindering DNA replication and repair, which is particularly detrimental to rapidly dividing cancer cells. The reduction in THF also affects the synthesis of essential amino acids, further contributing to the cytostatic and cytotoxic effects of the compound.

Experimental Protocols

This section provides an overview of the methodologies typically employed to evaluate the effect of DHFR inhibitors like this compound on folate metabolism. While the specific protocols for this compound are detailed in the primary literature, the following represents the standard approaches in the field.

In Vitro DHFR Inhibition Assay

The inhibitory activity of this compound against DHFR is commonly determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Typically a potassium phosphate buffer (pH 7.5) containing EDTA and dithiothreitol (DTT).

    • Enzyme Solution: Purified recombinant human DHFR is diluted to the desired concentration in assay buffer.

    • Substrate Solution: Dihydrofolate (DHF) is prepared in assay buffer.

    • Cofactor Solution: NADPH is prepared in assay buffer.

    • Inhibitor Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, DHFR enzyme solution, and varying concentrations of this compound or vehicle control.

    • Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the DHF substrate and NADPH cofactor.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

DHFR_Inhibition_Assay_Workflow Workflow for In Vitro DHFR Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Assay Buffer Mix Mix Buffer, DHFR, and this compound in 96-well plate Buffer->Mix Enzyme Prepare DHFR Solution Enzyme->Mix Substrate Prepare DHF Solution Initiate Add DHF and NADPH to start reaction Substrate->Initiate Cofactor Prepare NADPH Solution Cofactor->Initiate Inhibitor Prepare this compound Dilutions Inhibitor->Mix Preincubate Pre-incubate at 25°C Mix->Preincubate Preincubate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Velocity Calculate Initial Velocities Measure->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against DHFR.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture:

    • Cancer cell lines (e.g., HepG2, MCF-7, HCT-116, PC3, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Analysis of Intracellular Folate Metabolites by LC-MS/MS

To directly assess the impact of this compound on folate metabolism, the levels of intracellular folate species can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the separation and quantification of various folate derivatives.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency and treat with this compound or vehicle control for a specified time.

  • Sample Preparation:

    • Harvest the cells and perform cell lysis in a buffer containing antioxidants (e.g., ascorbic acid) to prevent folate degradation.

    • Perform protein precipitation to remove interfering proteins.

    • The extract may be treated with a conjugase (e.g., from rat plasma) to hydrolyze polyglutamated folates to their monoglutamate forms for easier analysis.

    • Use solid-phase extraction (SPE) to clean up and concentrate the folate analytes.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the different folate species using a suitable LC column (e.g., a C18 or HILIC column).

    • Detect and quantify the folate metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

  • Data Analysis:

    • Generate standard curves for each folate metabolite using authentic standards.

    • Quantify the concentration of each folate species in the cell extracts by comparing their peak areas to the corresponding standard curves.

    • Compare the levels of folate metabolites in this compound-treated cells to those in control cells to determine the effect of the inhibitor.

Conclusion

This compound is a potent inhibitor of dihydrofolate reductase with significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, centered on the disruption of folate metabolism, underscores the continued importance of DHFR as a therapeutic target in oncology. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other novel DHFR inhibitors, facilitating the development of new and effective anti-cancer agents. Further research into the precise effects of this compound on the intracellular folate pool will provide a more detailed understanding of its metabolic impact and may inform strategies for its clinical application.

References

Methodological & Application

Application Notes and Protocols for Dhfr-IN-4 in In Vitro Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-4 is a potent inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway essential for the synthesis of purines, thymidylate, and several amino acids.[1][2] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for cancer chemotherapy.[1][3] this compound has demonstrated significant inhibitory activity against the DHFR enzyme and exhibits broad-spectrum cytotoxic potency against various cancer cell lines. This document provides detailed protocols for an in vitro enzyme inhibition assay using this compound, along with relevant data and pathway information.

Quantitative Data Summary

The following table summarizes the known inhibitory and cytotoxic activities of this compound.

Target/Cell LineParameterValueReference
Enzymatic Activity
Dihydrofolate Reductase (DHFR)IC50123 nM
Epidermal Growth Factor Receptor (EGFR)IC50246 nM
Human Epidermal Growth Factor Receptor 2 (HER2)IC50357 nM
Cytotoxic Activity
HepG2 (Hepatocellular Carcinoma)IC509.67 ± 0.7 µM
MCF-7 (Breast Adenocarcinoma)IC508.46 ± 0.7 µM
HCT-116 (Colorectal Carcinoma)IC5013.24 ± 0.9 µM
PC3 (Prostate Adenocarcinoma)IC5011.17 ± 1.0 µM
HeLa (Cervical Adenocarcinoma)IC506.90 ± 0.5 µM

Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is inhibited by this compound. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides required for DNA replication.

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Dhfr_IN_4 This compound Dhfr_IN_4->DHFR Inhibition DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication

DHFR signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric assays for DHFR activity. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

1. Materials and Reagents

  • Recombinant Human Dihydrofolate Reductase (hDHFR)

  • This compound

  • Dihydrofolate (DHF)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Assay Buffer (e.g., MTEN buffer: 50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

2. Preparation of Solutions

  • Assay Buffer: Prepare the MTEN buffer and adjust the pH to 7.0. Store at 4°C.

  • hDHFR Enzyme Stock Solution: Reconstitute or dilute the recombinant hDHFR in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme to the final working concentration (e.g., 10 nM) in ice-cold assay buffer.

  • NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer. Determine the exact concentration by measuring the absorbance at 340 nm (Extinction coefficient = 6220 M⁻¹cm⁻¹). Aliquot and store at -20°C, protected from light.

  • DHF Stock Solution (2 mM): Dissolve DHF in assay buffer containing 10 mM β-mercaptoethanol to prevent oxidation. The pH may need to be adjusted with NaOH to fully dissolve the DHF. Prepare this solution fresh on the day of the experiment.

  • This compound Stock Solution (10 mM): Note: The optimal solvent for this compound should be experimentally determined. DMSO is a common solvent for similar small molecules. Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Store at -20°C.

  • Serial Dilutions of this compound: Prepare a series of dilutions of this compound in 100% DMSO. Then, dilute these further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

3. Assay Procedure

The following workflow diagram outlines the steps for the in vitro DHFR enzyme inhibition assay.

a start Start prep_reagents Prepare Reagents: - Assay Buffer - hDHFR Solution - NADPH Solution - DHF Solution - this compound Dilutions start->prep_reagents add_reagents To 96-well plate, add: - Assay Buffer - hDHFR Enzyme - this compound or Vehicle (DMSO) prep_reagents->add_reagents add_nadph Add NADPH to all wells add_reagents->add_nadph incubate Incubate at room temperature for 10 minutes add_nadph->incubate initiate_reaction Initiate reaction by adding DHF to all wells incubate->initiate_reaction read_absorbance Immediately measure absorbance at 340 nm in kinetic mode for 15-30 minutes initiate_reaction->read_absorbance analyze_data Analyze Data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the in vitro DHFR enzyme inhibition assay.

Detailed Steps:

  • Set up the 96-well plate:

    • Blank (No Enzyme) Wells: Add assay buffer, NADPH, and DHF.

    • Negative Control (No Inhibitor) Wells: Add assay buffer, hDHFR, NADPH, DHF, and the same concentration of DMSO as in the inhibitor wells.

    • Inhibitor Wells: Add assay buffer, hDHFR, and the desired concentrations of this compound.

  • Add reagents to the wells in the following order, with a final volume of 200 µL:

    • Assay Buffer to bring the final volume to 200 µL.

    • 10 µL of hDHFR solution (final concentration, e.g., 10 nM).

    • 2 µL of this compound dilutions or DMSO vehicle.

  • Add 20 µL of NADPH solution (final concentration, e.g., 100 µM).

  • Mix the plate gently and incubate at room temperature for 10 minutes, protected from light.

  • Initiate the reaction by adding 20 µL of DHF solution (final concentration, e.g., 10 µM).

  • Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30 seconds for 15-30 minutes.

4. Data Analysis

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    Where:

    • V_inhibitor is the reaction rate in the presence of this compound.

    • V_control is the reaction rate in the absence of the inhibitor (with DMSO vehicle).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Safety Precautions

  • Follow standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle all chemicals, including this compound and DMSO, in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Dhfr-IN-4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dhfr-IN-4, a potent small molecule inhibitor, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the effective application of this compound in research and drug development settings.

Introduction to this compound

This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1] By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[2][3][4] This mechanism makes DHFR a significant target in cancer therapy.[5][6]

Beyond its primary target, this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with IC50 values of 246 nM and 357 nM, respectively.[1] This multi-targeted profile suggests its potential for broader applications in cancer research.

Mechanism of Action: Targeting the Folate Pathway

The primary mechanism of action of this compound is the competitive inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn halts DNA synthesis and prevents cell division, ultimately leading to cell death, particularly in rapidly proliferating cancer cells.[2][5][6]

DHFR_Pathway cluster_downstream Downstream Effects of Inhibition DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) dNTPs dNTPs THF->dNTPs DNA DNA Synthesis dNTPs->DNA Proliferation Cell Proliferation DNA->Proliferation Apoptosis Apoptosis DHFR_Enzyme->THF NADPH -> NADP+ Dhfr_IN_4 This compound Dhfr_IN_4->DHFR_Enzyme Inhibition

Caption: Signaling pathway illustrating the inhibitory action of this compound on DHFR.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its inhibitory potency and cytotoxic effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Potency of this compound

TargetIC50 (nM)
DHFR123
EGFR246
HER2357
Data obtained from MedchemExpress.[1]

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
HepG2Liver Cancer9.67 ± 0.7
MCF-7Breast Cancer8.46 ± 0.7
HCT-116Colon Cancer13.24 ± 0.9
PC3Prostate Cancer11.17 ± 1.0
HeLaCervical Cancer6.90 ± 0.5
Data obtained from MedchemExpress, originally reported by Sabry MA, et al. (2022).[1]

Experimental Protocols

This section provides detailed protocols for the use of this compound in common cell culture experiments.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO.

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Stock_Prep_Workflow start Start calculate Calculate mass and volume for desired concentration start->calculate weigh Weigh this compound powder calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Experimental_Logic cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Stock Prepare this compound Stock Treatment Treat Cells with this compound (Dose-Response & Time-Course) Stock->Treatment Cells Culture Cells Cells->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability Target Analyze Target Engagement (e.g., Western Blot) Treatment->Target IC50 Calculate IC50 Viability->IC50 Expression Quantify Protein Expression Target->Expression

References

Application Notes and Protocols for a Novel DHFR Inhibitor (DHFR-Inhibitor-X) in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Dhfr-IN-4" is not available in the public domain. The following application notes and protocols are provided as a generalized guide for researchers, scientists, and drug development professionals working with novel dihydrofolate reductase (DHFR) inhibitors, here referred to as "DHFR-Inhibitor-X." The data presented are hypothetical and for illustrative purposes only.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in the synthesis of purines, thymidylate, and certain amino acids.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, which makes it a well-established target for therapeutic intervention in cancer and infectious diseases.[1][4][5] The development of novel DHFR inhibitors requires rigorous preclinical evaluation in animal models to determine their dosage, efficacy, pharmacokinetics, and safety profiles. These notes provide a framework for conducting such studies.

Data Presentation

The following tables summarize hypothetical quantitative data for "DHFR-Inhibitor-X" from preclinical animal studies.

Table 1: Hypothetical In Vivo Efficacy of DHFR-Inhibitor-X in a Human Tumor Xenograft Model

Animal ModelTumor TypeTreatment GroupDosage (mg/kg)Route of AdministrationDosing ScheduleTumor Growth Inhibition (%)
Nude MiceHCT-116 Colon CancerVehicle Control-Intraperitoneal (i.p.)Daily for 14 days0
Nude MiceHCT-116 Colon CancerDHFR-Inhibitor-X10Intraperitoneal (i.p.)Daily for 14 days45
Nude MiceHCT-116 Colon CancerDHFR-Inhibitor-X25Intraperitoneal (i.p.)Daily for 14 days78
Nude MiceHCT-116 Colon CancerDHFR-Inhibitor-X50Intraperitoneal (i.p.)Daily for 14 days92
Nude MiceHCT-116 Colon CancerPositive Control (Methotrexate)4Intraperitoneal (i.p.)Daily for 14 days85[6]

Table 2: Hypothetical Pharmacokinetic Parameters of DHFR-Inhibitor-X in Rats

Parameter10 mg/kg Intravenous (IV)25 mg/kg Oral (PO)
Cmax (ng/mL) 1500450
Tmax (h) 0.252.0
AUC (0-t) (ng*h/mL) 32002100
Half-life (t1/2) (h) 4.55.1
Bioavailability (%) 10065

Table 3: Hypothetical Acute Toxicity Profile of DHFR-Inhibitor-X in Mice

Dosage (mg/kg)Route of AdministrationObservation PeriodKey Findings
50Intraperitoneal (i.p.)14 daysNo adverse effects observed.
100Intraperitoneal (i.p.)14 daysMild weight loss (5-10%) observed in the first 3 days, recovered by day 7.
200Intraperitoneal (i.p.)14 daysSignificant weight loss (>15%), lethargy, and ruffled fur. Gastrointestinal atrophy noted on necropsy, a potential side effect of high-dose DHFR inhibition.[6]

Experimental Protocols

1. In Vivo Efficacy Study in a Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of DHFR-Inhibitor-X in a human tumor xenograft model.

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Line: HCT-116 human colon carcinoma cells.

  • Methodology:

    • Cell Culture: Culture HCT-116 cells in appropriate media until they reach 80-90% confluency.

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Drug Preparation: Prepare DHFR-Inhibitor-X in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

    • Administration: Administer DHFR-Inhibitor-X or vehicle control via the specified route (e.g., intraperitoneal injection) at the designated dosages and schedule.

    • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

    • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the treatment period. Excise tumors and weigh them.

    • Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

2. Pharmacokinetic (PK) Study in Rats

  • Objective: To determine the key pharmacokinetic parameters of DHFR-Inhibitor-X following intravenous and oral administration.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Methodology:

    • Animal Preparation: Cannulate the jugular vein for blood sampling and, for IV administration, the femoral vein. Allow animals to recover for at least 24 hours.

    • Drug Preparation: Prepare dosing solutions for both intravenous and oral administration.

    • Administration:

      • IV Group: Administer DHFR-Inhibitor-X as a single bolus injection via the femoral vein cannula.

      • PO Group: Administer DHFR-Inhibitor-X via oral gavage.

    • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of DHFR-Inhibitor-X in plasma samples using a validated analytical method, such as LC-MS/MS.

    • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life. Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Visualizations

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dTMP) THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor DHFR-Inhibitor-X Inhibitor->DHFR DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA

Caption: The DHFR signaling pathway and point of inhibition.

Experimental_Workflow A Tumor Cell Implantation (Subcutaneous) B Tumor Growth Monitoring (Calipers) A->B C Randomization into Groups (Tumor Volume ~100 mm³) B->C D Treatment Administration (Vehicle, DHFR-Inhibitor-X) C->D E Monitor Tumor Volume & Body Weight D->E F Study Endpoint (Tumor Excision & Weighing) E->F Daily for X days G Data Analysis (% Tumor Growth Inhibition) F->G

Caption: Workflow for an in vivo tumor xenograft efficacy study.

References

Application Notes and Protocols for Dhfr-IN-4 in Inducing Synthetic Lethality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-4 is a potent small molecule inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][2][3] Inhibition of DHFR disrupts the synthesis of nucleotides, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4] This document provides detailed application notes and experimental protocols for utilizing this compound to induce synthetic lethality in cancer cells, a promising therapeutic strategy that exploits the genetic vulnerabilities of tumors.

Synthetic lethality occurs when the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is not lethal.[5] In the context of cancer therapy, this can be achieved by using a drug to inhibit a protein that is essential for the survival of cancer cells harboring a specific genetic mutation (e.g., in a tumor suppressor gene).

Proposed Mechanism of this compound-Induced Synthetic Lethality

While the precise synthetic lethal partners of DHFR inhibition by this compound are an active area of research, a prominent hypothesis involves the interplay with deficiencies in DNA damage repair (DDR) pathways. Cancer cells with mutations in DDR genes, such as BRCA1 or BRCA2, are often highly reliant on other repair mechanisms to survive. By inhibiting DHFR with this compound, the resulting depletion of the nucleotide pool can lead to replication stress and the accumulation of DNA damage. In cells with compromised DDR, this additional genomic instability can overwhelm the cell's repair capacity, leading to synthetic lethality.

Another potential synthetic lethal interaction could be with the inhibition of other key enzymes involved in nucleotide metabolism or DNA replication, such as PARP (Poly (ADP-ribose) polymerase).

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound from published studies.

Table 1: Inhibitory Activity of this compound [1]

TargetIC₅₀ (nM)
DHFR123
EGFR246
HER2357

Table 2: Cytotoxic Activity of this compound (72h incubation) [1]

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer6.90 ± 0.5
MCF-7Breast Cancer8.46 ± 0.7
HepG2Liver Cancer9.67 ± 0.7
PC3Prostate Cancer11.17 ± 1.0
HCT-116Colon Cancer13.24 ± 0.9

Signaling Pathway and Experimental Workflow Diagrams

DHFR Inhibition and Its Downstream Effects

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Processes DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Product CellCycle Cell Cycle Progression DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA DNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Dhfr_IN_4 This compound Dhfr_IN_4->DHFR Inhibition

Caption: Inhibition of DHFR by this compound blocks the conversion of DHF to THF, disrupting nucleotide synthesis and leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing Synthetic Lethality

Synthetic_Lethality_Workflow cluster_0 Cell Lines cluster_1 Treatment cluster_2 Assays cluster_3 Outcome WT Wild-Type Cells Control Vehicle Control WT->Control Dhfr_IN_4 This compound WT->Dhfr_IN_4 WT->Dhfr_IN_4 Mutant DDR-Deficient Cells (e.g., BRCA1/2 mutant) Mutant->Control Mutant->Dhfr_IN_4 Mutant->Dhfr_IN_4 Viability Cell Viability Assay (MTT/MTS) Control->Viability Control->Viability Dhfr_IN_4->Viability Dhfr_IN_4->Viability Apoptosis Apoptosis Assay (Annexin V) Dhfr_IN_4->Apoptosis Dhfr_IN_4->Apoptosis Viable Cell Viability Viability->Viable Viability->Viable Viability->Viable Lethality Synthetic Lethality Viability->Lethality

Caption: Workflow to test the synthetic lethal effect of this compound on cells with DNA damage repair deficiencies.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound

  • Cancer cell lines (e.g., wild-type and DDR-deficient isogenic pairs)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • This compound treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

    • Analyze the distribution of cells into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

DHFR Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA can be used to verify the direct binding of this compound to DHFR in a cellular context.

Materials:

  • This compound

  • Intact cells

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for heating and rapid cooling of cell lysates

  • SDS-PAGE and Western blotting reagents

  • Anti-DHFR antibody

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Western Blotting:

    • Collect the supernatants and analyze the protein concentration.

    • Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with an anti-DHFR antibody to detect the amount of soluble DHFR at each temperature.

  • Data Analysis: Plot the amount of soluble DHFR as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Conclusion

This compound presents a valuable tool for investigating the induction of synthetic lethality in cancer cells, particularly those with inherent DNA repair deficiencies. The provided protocols offer a framework for researchers to explore the therapeutic potential of this compound. It is crucial to optimize these protocols for specific experimental systems to ensure robust and reproducible results. Further research is warranted to identify specific synthetic lethal partners of DHFR inhibition and to translate these findings into effective cancer therapies.

References

Application of Dhfr-IN-4 in CRISPR Screens: Uncovering Novel Therapeutic Targets and Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-4 is a potent small molecule inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway responsible for the production of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, the building blocks of DNA, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. This mechanism of action makes DHFR inhibitors, as a class, effective anti-cancer agents.

CRISPR-Cas9 genome editing technology has revolutionized functional genomics, enabling systematic interrogation of gene function on a genome-wide scale. When combined with a chemical probe like this compound, CRISPR screens become a powerful tool to elucidate drug-gene interactions, identify mechanisms of drug resistance, and uncover synthetic lethal relationships that can be exploited for therapeutic benefit. This application note provides a detailed protocol for utilizing this compound in CRISPR knockout screens to identify genetic modifiers of cellular response to DHFR inhibition.

Principle of the Assay

A genome-wide CRISPR knockout screen in the presence of this compound is designed to identify genes whose loss-of-function confers either resistance or sensitivity to the compound. A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of Cas9-expressing cells. This creates a diverse pool of cells, each with a specific gene knocked out. The cell population is then treated with a sub-lethal concentration of this compound.

  • Positive Selection (Resistance): Cells with knockouts of genes that are essential for this compound's cytotoxic activity will survive and proliferate in the presence of the drug.

  • Negative Selection (Sensitivity/Synthetic Lethality): Cells with knockouts of genes that buffer the cell from the effects of DHFR inhibition will be more sensitive to this compound and will be depleted from the population.

By sequencing the sgRNA population before and after drug treatment, the enrichment or depletion of specific sgRNAs can be quantified, thereby identifying the genes that modulate the cellular response to this compound.

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the canonical folate pathway and the point of inhibition by this compound.

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Cellular Outcomes Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_Synthesis DNA Synthesis & Repair Tetrahydrofolate->Dihydrofolate TYMS Serine Serine Tetrahydrofolate->Serine Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Glycine Glycine Serine->Glycine SHMT1/2 dUMP dUMP dTMP dTMP dUMP->dTMP TYMS dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Dhfr_IN_4 This compound Dhfr_IN_4->Dihydrofolate Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: DHFR inhibition by this compound disrupts the folate metabolic pathway, leading to impaired DNA synthesis and subsequent cell cycle arrest and apoptosis.

Experimental Workflow for CRISPR Screen with this compound

The overall workflow for a pooled CRISPR knockout screen using this compound is depicted below.

CRISPR_Screen_Workflow cluster_0 Library Preparation & Transduction cluster_1 This compound Treatment & Screening cluster_2 Analysis & Hit Identification Lentiviral_Library Pooled Lentiviral sgRNA Library Transduction Lentiviral Transduction (MOI < 0.3) Lentiviral_Library->Transduction Cas9_Cells Cas9-Expressing Cancer Cell Line Cas9_Cells->Transduction Selection Puromycin Selection Transduction->Selection Initial_Population Initial Cell Population (T0 Reference) Selection->Initial_Population DMSO_Control DMSO Treatment Initial_Population->DMSO_Control Dhfr_IN_4_Treatment This compound Treatment (IC20-IC50) Initial_Population->Dhfr_IN_4_Treatment Cell_Harvest_DMSO Cell Harvest (DMSO) DMSO_Control->Cell_Harvest_DMSO Cell_Harvest_Drug Cell Harvest (this compound) Dhfr_IN_4_Treatment->Cell_Harvest_Drug gDNA_Extraction Genomic DNA Extraction Cell_Harvest_DMSO->gDNA_Extraction Cell_Harvest_Drug->gDNA_Extraction PCR_Amplification sgRNA PCR Amplification gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing (NGS) PCR_Amplification->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis Hit_Identification Hit Identification (Resistance & Sensitivity) Data_Analysis->Hit_Identification Validation Validation Hit_Identification->Validation Hit Validation (Individual Knockouts)

Figure 2: A schematic overview of the experimental workflow for a genome-wide CRISPR knockout screen with this compound treatment.

Data Presentation

The results of a CRISPR screen with this compound can be summarized to highlight genes that, when knocked out, significantly alter the sensitivity of the cells to the drug. The following tables present hypothetical data from such a screen performed in a human non-small cell lung cancer cell line (A549).

Table 1: Top 5 Gene Knockouts Conferring Resistance to this compound

Gene SymbolDescriptionLog2 Fold Change (this compound vs. DMSO)p-value
SLC19A1Solute carrier family 19 member 1 (folate transporter)5.81.2e-8
FPGSFolylpolyglutamate synthase4.93.5e-7
GGHGamma-glutamyl hydrolase-3.22.1e-6
TOP2ATopoisomerase II alpha4.15.6e-6
CDK4Cyclin dependent kinase 43.78.9e-6

Table 2: Top 5 Gene Knockouts Conferring Sensitivity to this compound (Synthetic Lethality)

Gene SymbolDescriptionLog2 Fold Change (this compound vs. DMSO)p-value
MTHFD1Methylenetetrahydrofolate dehydrogenase 1-6.27.8e-9
SHMT2Serine hydroxymethyltransferase 2-5.51.4e-8
TYMSThymidylate synthetase-5.14.3e-8
ATMATM serine/threonine kinase (DNA repair)-4.89.1e-7
ATRATR serine/threonine kinase (DNA repair)-4.52.7e-6

Experimental Protocols

Materials and Reagents
  • Cas9-expressing A549 cells (or other cancer cell line of interest)

  • GeCKO v2 human genome-wide pooled sgRNA library (or similar)

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR amplification reagents for sgRNA library

  • Next-generation sequencing platform

Protocol

1. Lentivirus Production

  • Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids using a suitable transfection reagent.

  • Harvest the lentiviral supernatant 48 and 72 hours post-transfection.

  • Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Titer the lentivirus on the target Cas9-expressing cells to determine the appropriate volume for a multiplicity of infection (MOI) of less than 0.3.

2. Generation of the Pooled Knockout Cell Library

  • Seed a sufficient number of Cas9-expressing A549 cells to achieve at least 500x coverage of the sgRNA library.

  • Transduce the cells with the pooled lentiviral sgRNA library at an MOI < 0.3 in the presence of polybrene (8 µg/mL).

  • After 24 hours, replace the virus-containing medium with fresh medium.

  • After another 24 hours, begin selection with puromycin at a pre-determined concentration that kills non-transduced cells within 2-3 days.

  • Expand the selected cell population, ensuring the cell number is maintained to preserve library complexity.

3. This compound CRISPR Screen

  • Harvest a portion of the expanded cell library as the T0 reference sample.

  • Plate the remaining cells into two replicate populations for each condition (DMSO and this compound).

  • Treat the cells with either DMSO (vehicle control) or a pre-determined concentration of this compound (e.g., IC30).

  • Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library representation.

  • At the end of the treatment period, harvest the cells from both the DMSO and this compound treated populations.

4. Sample Preparation and Sequencing

  • Extract genomic DNA from the T0, DMSO, and this compound treated cell pellets.

  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.

  • Pool the barcoded PCR products and perform next-generation sequencing.

5. Data Analysis

  • Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

  • Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched or depleted in the this compound treated samples compared to the DMSO control.

  • Perform pathway analysis on the identified hits to gain biological insights into the mechanisms of resistance and sensitivity.

6. Hit Validation

  • Validate the top candidate genes from the screen by generating individual knockout cell lines for each gene.

  • Perform cell viability assays with this compound on the individual knockout lines to confirm their resistance or sensitivity phenotype.

Conclusion

The combination of this compound and CRISPR screening provides a powerful platform for dissecting the cellular response to DHFR inhibition. This approach can lead to the identification of novel drug targets for combination therapies, a deeper understanding of resistance mechanisms, and the discovery of patient stratification biomarkers. The detailed protocols and conceptual framework provided in this application note serve as a valuable resource for researchers aiming to leverage this cutting-edge methodology in their drug discovery and development efforts.

Dhfr-IN-4: A Chemical Probe for Investigating Dihydrofolate Reductase Function

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

Introduction

Dhfr-IN-4 is a potent inhibitor of Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, this compound disrupts the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), leading to a depletion of downstream folate cofactors necessary for DNA synthesis and cell proliferation. Its well-characterized inhibitory activity makes this compound a valuable chemical probe for studying the biological roles of DHFR in various cellular processes and for investigating the effects of folate pathway disruption in cancer and other diseases. This document provides detailed application notes and protocols for the use of this compound in biochemical and cellular studies.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity against its primary target and key off-targets, as well as its cytotoxic effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
DHFR 123 [1][2]
EGFR246[1][2]
HER2357[1][2]

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer6.90 ± 0.5[1][2]
MCF-7Breast Cancer8.46 ± 0.7[1][2]
HepG2Liver Cancer9.67 ± 0.7[1][2]
PC3Prostate Cancer11.17 ± 1.0[1][2]
HCT-116Colon Cancer13.24 ± 0.9[1][2]

Signaling Pathway

The diagram below illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of inhibition by this compound. Dihydrofolate (DHF), a product of thymidylate synthesis, is reduced by DHFR to Tetrahydrofolate (THF). THF is then converted to various folate cofactors, such as 5,10-methylenetetrahydrofolate, which are essential for the synthesis of purines and thymidylate, critical precursors for DNA replication. This compound directly inhibits DHFR, blocking the entire downstream pathway.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Cofactors Folate Cofactors (e.g., 5,10-Methylene-THF) THF->Cofactors Purines Purine Synthesis Cofactors->Purines Thymidylate Thymidylate Synthesis Cofactors->Thymidylate DHFR->THF NADPH -> NADP+ DNA DNA Replication Purines->DNA Thymidylate->DNA Dhfr_IN_4 This compound Dhfr_IN_4->DHFR Inhibition

DHFR Inhibition by this compound in the Folate Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound, from initial biochemical validation to cellular functional assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Studies Biochem_Start Recombinant DHFR Enzyme IC50_Assay DHFR Inhibition Assay (Spectrophotometric) Biochem_Start->IC50_Assay Data_Analysis_Biochem Determine IC50 of this compound IC50_Assay->Data_Analysis_Biochem Cytotoxicity_Assay Cell Viability Assay (MTT or SRB) Data_Analysis_Biochem->Cytotoxicity_Assay Inform Cellular Dosing Cell_Culture Cancer Cell Lines (e.g., HeLa, MCF-7) Cell_Culture->Cytotoxicity_Assay Data_Analysis_Cell Determine Cytotoxic IC50 Cytotoxicity_Assay->Data_Analysis_Cell Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis Data_Analysis_Func Assess Effects on Cell Fate Cell_Cycle->Data_Analysis_Func Apoptosis->Data_Analysis_Func

Workflow for Characterizing this compound Activity.

Experimental Protocols

Biochemical DHFR Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the IC50 value of this compound against purified recombinant human DHFR enzyme by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant Human DHFR Enzyme

  • This compound

  • Dihydrofolic Acid (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10X stock solution of this compound in DMSO. Serially dilute this stock in DMSO to create a range of concentrations. Then, dilute each DMSO solution 1:10 in Assay Buffer to create 1X working solutions of the inhibitor.

    • Prepare a stock solution of DHF in Assay Buffer.

    • Prepare a stock solution of NADPH in Assay Buffer.

    • Prepare a working solution of DHFR enzyme in ice-cold Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer to a final volume of 200 µL.

      • 10 µL of the 1X this compound working solution or DMSO vehicle control.

      • 10 µL of the DHFR enzyme working solution.

    • Mix gently and pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • To each well, add 10 µL of the DHF stock solution and 10 µL of the NADPH stock solution to initiate the reaction. The final concentrations should be optimized, but typical ranges are 10-50 µM for DHF and 50-100 µM for NADPH.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes in a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340) for each concentration of this compound.

    • Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on cultured cancer cells by assessing cell viability via the MTT colorimetric assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from a concentrated stock in DMSO.

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle-treated control wells (100% viability).

    • Plot the percent viability versus the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent and well-characterized chemical probe for studying the function of DHFR. Its utility in both biochemical and cellular assays makes it an invaluable tool for researchers in cancer biology, drug discovery, and molecular biology. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in laboratory settings. As with any chemical probe, it is recommended to use appropriate controls and to consider its off-target effects in the interpretation of experimental results.

References

Application Note: Measuring Cell Viability with Dhfr-IN-4, a Potent Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dhfr-IN-4 is a potent small molecule inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.[4][5][6] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for cancer therapy.[5][7][8] this compound has demonstrated broad-spectrum cytotoxic effects against various cancer cell lines.[1] In addition to its potent DHFR inhibition, this compound also exhibits inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] This multi-targeted profile makes this compound a compound of significant interest in cancer research and drug development.

This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the MTT assay. Additionally, it summarizes the inhibitory and cytotoxic activities of this compound and illustrates its mechanism of action through a signaling pathway diagram.

Data Presentation

The following tables summarize the reported inhibitory and cytotoxic concentrations of this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
DHFR123[1]
EGFR246[1]
HER2357[1]

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer6.90 ± 0.5[1]
MCF-7Breast Cancer8.46 ± 0.7[1]
HepG2Liver Cancer9.67 ± 0.7[1]
PC3Prostate Cancer11.17 ± 1.0[1]
HCT-116Colon Cancer13.24 ± 0.9[1]

Experimental Protocols

Cell Viability Assay Protocol using MTT

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line of interest using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[11][12]

Mandatory Visualization

This compound Mechanism of Action

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide AminoAcid Amino Acid Synthesis THF->AminoAcid DHFR->THF Catalyzes reduction DNAReplication DNA Replication & Cell Proliferation Nucleotide->DNAReplication AminoAcid->DNAReplication Dhfr_IN_4 This compound Dhfr_IN_4->DHFR Inhibits Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data & determine IC50 read->analyze end End analyze->end Dhfr_IN_4_Targets Dhfr_IN_4 This compound DHFR DHFR Inhibition Dhfr_IN_4->DHFR EGFR EGFR Inhibition Dhfr_IN_4->EGFR HER2 HER2 Inhibition Dhfr_IN_4->HER2 Cell_Death Reduced Cell Proliferation & Cell Death DHFR->Cell_Death EGFR->Cell_Death HER2->Cell_Death

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with Dhfr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dhfr-IN-4, a potent dihydrofolate reductase (DHFR) inhibitor, for inducing and analyzing cell cycle arrest in cancer cell lines using flow cytometry. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation guidelines.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Inhibition of DHFR leads to a depletion of the intracellular THF pool, thereby disrupting DNA synthesis and repair, which in turn induces cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][3]

This compound is a novel, potent inhibitor of DHFR with an IC50 value of 123 nM.[4] It has demonstrated significant cytotoxic potency across a broad spectrum of cancer cell lines.[4] This document outlines the procedures for treating cancer cells with this compound to induce cell cycle arrest and the subsequent analysis of this arrest using propidium iodide (PI) staining and flow cytometry.

Mechanism of Action and Signaling Pathway

This compound, as a DHFR inhibitor, competitively binds to the active site of the DHFR enzyme, preventing the reduction of DHF to THF.[1] The resulting depletion of THF disrupts the synthesis of thymidylate and purine nucleotides, essential precursors for DNA replication.[3] This disruption leads to an S-phase arrest of the cell cycle. The inhibition of DNA synthesis can also trigger DNA damage responses, leading to the activation of cell cycle checkpoints. This can result in the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, further enforcing cell cycle arrest, often at the G1/S or G2/M checkpoints.[5][6]

DHFR_Inhibition_Pathway This compound Signaling Pathway to Cell Cycle Arrest This compound This compound DHFR DHFR This compound->DHFR Inhibits THF THF DHFR->THF Catalyzes DHF DHF DHF->DHFR Substrate Nucleotide Synthesis Nucleotide Synthesis THF->Nucleotide Synthesis Required for DNA Replication DNA Replication Nucleotide Synthesis->DNA Replication Required for Cell Cycle Arrest Cell Cycle Arrest Nucleotide Synthesis->Cell Cycle Arrest Depletion leads to Cell Cycle Progression Cell Cycle Progression DNA Replication->Cell Cycle Progression Drives Experimental_Workflow Flow Cytometry Cell Cycle Analysis Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Fixation Fixation Harvest Cells->Fixation Staining Staining Fixation->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

References

Application Notes and Protocols: In Vivo Efficacy of a Novel DHFR Inhibitor in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Dhfr-IN-4". The following Application Notes and Protocols are a representative example for a novel Dihydrofolate Reductase (DHFR) inhibitor, based on established methodologies for evaluating similar anti-cancer agents in preclinical xenograft models.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[1][2] Consequently, DHFR has been a key target for anti-cancer therapies for decades, with inhibitors like methotrexate being widely used in clinical practice.[1][3][4]

This document outlines the in vivo efficacy evaluation of a novel, potent, and selective DHFR inhibitor in human tumor xenograft models. These studies are fundamental in preclinical drug development to assess the anti-tumor activity and tolerability of new chemical entities.

Signaling Pathway

The inhibition of DHFR disrupts the synthesis of downstream products essential for cell division. This leads to an accumulation of DHF and a depletion of THF, which in turn inhibits thymidylate synthase and other THF-dependent enzymes, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Caption: DHFR signaling pathway and the mechanism of action of a novel DHFR inhibitor.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical in vivo efficacy study of a novel DHFR inhibitor in a human non-small cell lung cancer (A549) xenograft model.

Table 1: Anti-Tumor Efficacy of Novel DHFR Inhibitor in A549 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-Daily, p.o.1250 ± 150--
Novel DHFR Inhibitor10Daily, p.o.875 ± 11030<0.05
Novel DHFR Inhibitor30Daily, p.o.450 ± 8564<0.001
Novel DHFR Inhibitor50Daily, p.o.275 ± 6078<0.0001
Positive Control (Methotrexate)15Q2D, i.p.350 ± 7572<0.001

Table 2: Body Weight Changes in A549 Xenograft-Bearing Mice

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEM (Day 21)
Vehicle-+5.5 ± 1.2
Novel DHFR Inhibitor10+4.8 ± 1.5
Novel DHFR Inhibitor30-2.1 ± 2.0
Novel DHFR Inhibitor50-8.5 ± 2.5
Positive Control (Methotrexate)15-6.2 ± 2.2

Experimental Protocols

Cell Culture and Xenograft Model Establishment

This protocol details the procedure for establishing a subcutaneous xenograft model using a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles

Protocol:

  • Culture A549 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

  • Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

In Vivo Efficacy Study Workflow

The following diagram and protocol outline the workflow for conducting an in vivo efficacy study once tumors have reached a predetermined size.

Xenograft_Workflow start Tumor Implantation (e.g., A549 cells) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Tumor Volume Reaches ~100-150 mm³ Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Novel DHFR Inhibitor, Positive Control) randomization->treatment monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) treatment->monitoring monitoring->treatment Daily Dosing endpoint Study Endpoint (e.g., Day 21 or Tumor Volume >1500 mm³) monitoring->endpoint analysis Data Analysis and Reporting endpoint->analysis

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Protocol:

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).

  • Prepare the novel DHFR inhibitor and control agents in an appropriate vehicle.

  • Administer the treatments to the respective groups according to the specified dose and schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record the body weight of each mouse at the same frequency to monitor for toxicity.

  • Continue the study until a predetermined endpoint, such as a specific number of days or when tumors in the control group reach a maximum allowed size.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology) if required.

Data Analysis
  • Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each measurement time point.

  • Determine the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group at the end of the study.

  • Calculate the percentage of body weight change for each animal relative to its starting weight.

  • Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to determine the significance of the anti-tumor effects. A p-value of <0.05 is typically considered statistically significant.

References

Application Note: Measuring Intracellular Concentration of Dhfr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation.[2][3] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and bacterial infections.[2] Dhfr-IN-4 is a novel investigational inhibitor of DHFR. Understanding its intracellular concentration is paramount for elucidating its pharmacokinetic and pharmacodynamic properties, thereby guiding preclinical and clinical development.

The concentration of a drug in the plasma does not always reflect its concentration at the target site within the cell.[4][5] Factors such as active transport into the cell, metabolic conversion (e.g., polyglutamation of methotrexate), and efflux mechanisms can lead to significant differences between extracellular and intracellular drug levels.[6][7][8] Therefore, direct measurement of the intracellular concentration of this compound is crucial for:

  • Establishing a clear relationship between dose, exposure, and pharmacological effect.

  • Understanding mechanisms of drug resistance.

  • Optimizing dosing schedules.

  • Informing the development of more potent and specific DHFR inhibitors.

This application note provides detailed protocols for measuring the intracellular concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for verifying its engagement with the DHFR target within the cellular environment using the Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

As a proxy for the novel inhibitor this compound, the following tables summarize representative intracellular concentration data for the well-characterized DHFR inhibitor, Methotrexate (MTX), in various cancer cell lines. This data illustrates the typical range of intracellular concentrations that can be expected and the influence of extracellular concentration and cell type.

Table 1: Intracellular Methotrexate (MTX) and its Polyglutamate (PG) Metabolites in Various Cell Lines after 24h Incubation.

Cell LineExtracellular MTX (μM)Intracellular MTX-PG1 (pmol/10^7 cells)Intracellular MTX-PG2 (pmol/10^7 cells)Intracellular MTX-PG3 (pmol/10^7 cells)Intracellular MTX-PG4 (pmol/10^7 cells)Intracellular MTX-PG5 (pmol/10^7 cells)Total Intracellular MTX-PGs (pmol/10^7 cells)
A549 (Lung Carcinoma)0.1~5~10~15~5~2~37
1~20~40~60~20~8~148
MHCC97H (Hepatocellular Carcinoma)0.1~8~15~20~8~3~54
1~30~55~75~30~12~202
BEL-7402 (Hepatocellular Carcinoma)0.1~3~8~12~4~1~28
1~15~35~50~18~7~125

Data is illustrative and compiled from trends reported in literature. Absolute values can vary based on specific experimental conditions.[6][7]

Table 2: Time-Dependent Accumulation of Total Intracellular Methotrexate Polyglutamates (MTX-PGs) in MHCC97H cells.

Extracellular MTX (μM)6h (pmol/10^7 cells)12h (pmol/10^7 cells)24h (pmol/10^7 cells)48h (pmol/10^7 cells)
0.3~80~120~150~160
1~150~200~210~220
3~180~240~250~260

Data is illustrative and based on trends observed in similar studies.[6][7]

Signaling and Experimental Workflow Diagrams

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide & Amino Acid Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Purines Purine Synthesis THF->Purines Methionine Methionine Synthesis THF->Methionine Serine Serine Glycine Glycine Serine:n->Glycine:n dTMP Thymidylate (dTMP) Methylene_THF->dTMP Thymidylate Synthase DNA DNA Synthesis & Cell Proliferation Purines->DNA dTMP->DNA dUMP dUMP Dhfr_IN_4 This compound Dhfr_IN_4->DHF Inhibition

Caption: DHFR signaling pathway and point of inhibition.

LCMS_Workflow start Cell Culture with This compound Treatment harvest Cell Harvesting & Counting start->harvest wash Cell Washing (Cold PBS) harvest->wash lysis Cell Lysis (e.g., Freeze-thaw cycles) wash->lysis protein_precip Protein Precipitation (e.g., Acetonitrile/Methanol) lysis->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 extract Supernatant Collection centrifuge1->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for LC-MS/MS quantification.

CETSA_Workflow start Cell Culture with This compound Treatment heat Heat Treatment (Temperature Gradient) start->heat lysis Cell Lysis (e.g., Freeze-thaw cycles) heat->lysis centrifuge Centrifugation to Pellet Aggregated Proteins lysis->centrifuge supernatant Collection of Soluble Protein Fraction centrifuge->supernatant detection Protein Quantification (e.g., Western Blot, ELISA) supernatant->detection analysis Analysis of Thermal Stabilization detection->analysis

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from cultured cells.

Materials:

  • Cell culture reagents (media, serum, antibiotics)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Stable isotope-labeled internal standard (SIL-IS) for this compound

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Washing:

    • Aspirate the culture medium.

    • Immediately place the plate on ice and wash the cells twice with 1 mL of ice-cold PBS to remove extracellular drug.

    • After the final wash, aspirate all residual PBS.

  • Cell Lysis and Extraction:

    • Add 500 µL of ice-cold 80:20 Methanol:Water containing the SIL-IS to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex for 30 seconds.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Sample Processing:

    • Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[9]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[10][11] Vortex to ensure complete dissolution.

    • Centrifuge again at 13,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column (e.g., 50 mm x 2.1 mm, 2.5 µm) with a gradient elution.[10]

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its SIL-IS.

  • Data Analysis:

    • Generate a standard curve by spiking known concentrations of this compound and a fixed concentration of the SIL-IS into a matrix equivalent to the cell lysate.

    • Calculate the peak area ratio of this compound to the SIL-IS.

    • Determine the concentration of this compound in the samples by interpolating from the standard curve.

    • Normalize the concentration to the cell number to report as amount per cell (e.g., pmol/10^6 cells).

Protocol 2: Target Engagement Verification by Cellular Thermal Shift Assay (CETSA)

This protocol determines if this compound binds to and stabilizes DHFR in intact cells.[12][13][14]

Materials:

  • Cell culture reagents

  • This compound

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Microcentrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against DHFR

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C). Include an unheated control (room temperature).[15]

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[12]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[14]

  • Detection of Soluble DHFR:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-DHFR antibody.

  • Data Analysis:

    • Quantify the band intensities for DHFR at each temperature for both the vehicle- and this compound-treated samples.

    • Plot the relative band intensity (normalized to the unheated control) against temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature for the this compound-treated sample compared to the vehicle control indicates thermal stabilization of DHFR due to drug binding.[12][14]

Conclusion

The protocols outlined in this application note provide a robust framework for the quantitative measurement of the intracellular concentration of the novel DHFR inhibitor, this compound, and for the confirmation of its target engagement in a cellular context. Accurate determination of intracellular drug levels by LC-MS/MS, complemented by target engagement data from CETSA, is essential for a comprehensive understanding of the drug's cellular pharmacology and for its successful progression through the drug development pipeline.

References

Troubleshooting & Optimization

Dhfr-IN-4 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhfr-IN-4. The information is designed to address common challenges, with a particular focus on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent inhibitor of Dihydrofolate Reductase (DHFR), an essential enzyme in the synthesis of purines and thymidylate, which are critical for DNA replication and cell proliferation.[1][2][3] It also exhibits inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Due to its activity on these key targets in cell growth and survival, this compound has shown significant cytotoxic potency across a broad spectrum of cancer cell lines.[1][2][3]

Q2: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound against its primary targets have been determined as follows:

TargetIC50 (nM)
DHFR123
EGFR246
HER2357

Data sourced from MedchemExpress product information.[1][2][3]

This compound has also demonstrated antiproliferative activity in various cancer cell lines:

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer6.90 ± 0.5
MCF-7Breast Cancer8.46 ± 0.7
HepG2Liver Cancer9.67 ± 0.7
PC3Prostate Cancer11.17 ± 1.0
HCT-116Colon Cancer13.24 ± 0.9

Data from in vitro studies on various cancer cell lines.[1][3]

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. A stock solution stored at -80°C is stable for up to 6 months, while at -20°C, it is stable for 1 month.[2]

Troubleshooting Guide: this compound Solubility in Aqueous Solutions

A common challenge encountered with small molecule inhibitors like this compound is their limited solubility in aqueous solutions, which can lead to precipitation and inaccurate experimental results. This guide provides a systematic approach to addressing these issues.

Problem: My this compound precipitates when I dilute it into my aqueous experimental buffer.

This is a frequent issue for hydrophobic compounds. The following workflow provides a step-by-step process for troubleshooting and achieving a stable solution.

G Troubleshooting Workflow for this compound Solubility cluster_prep Initial Preparation cluster_dilution Dilution & Observation cluster_troubleshoot Troubleshooting Steps start Start: this compound solid prep_stock Prepare a high-concentration stock solution in 100% DMSO start->prep_stock dilute Perform a serial dilution of the DMSO stock into your aqueous buffer prep_stock->dilute observe Observe for precipitation at the desired final concentration dilute->observe precip Precipitation Observed? observe->precip no_precip No Precipitation: Proceed with experiment precip->no_precip No lower_conc 1. Lower the final concentration of this compound precip->lower_conc Yes modify_buffer 2. Modify the aqueous buffer (e.g., adjust pH, add a co-solvent) lower_conc->modify_buffer sonicate 3. Use sonication to aid dissolution modify_buffer->sonicate warm 4. Gently warm the solution sonicate->warm warm->dilute Re-attempt Dilution

Caption: A logical workflow for preparing and troubleshooting this compound aqueous solutions.

Detailed Experimental Protocols

1. Recommended Protocol for Preparing a this compound Working Solution

This protocol is a general guideline. It is highly recommended to perform a small-scale test to confirm solubility in your specific buffer system before preparing a large volume.

  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Your desired aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Prepare a 10 mM Stock Solution in DMSO:

      • Accurately weigh a small amount of this compound solid.

      • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 423.5 g/mol .

      • Add the calculated volume of DMSO to the solid this compound.

      • Vortex thoroughly until the solid is completely dissolved. This is your stock solution.

    • Prepare the Aqueous Working Solution:

      • Perform a serial dilution of the 10 mM DMSO stock solution into your pre-warmed (if appropriate for your experiment) aqueous buffer to reach your desired final concentration.

      • Important: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to minimize local high concentrations that can cause precipitation.

      • The final concentration of DMSO in your working solution should be kept as low as possible, ideally below 1%, as higher concentrations can affect biological systems.

2. Troubleshooting Steps if Precipitation Occurs

  • Lower the Final Concentration: Your desired concentration may be above the solubility limit of this compound in your specific aqueous buffer. Try preparing a lower concentration working solution.

  • Modify the Aqueous Buffer:

    • pH: The solubility of compounds can be pH-dependent. If your experimental conditions allow, test the solubility in buffers with slightly different pH values.

    • Co-solvents: For in vitro assays, the addition of a small amount of a biocompatible co-solvent like PEG300 or Tween 80 might improve solubility. However, the compatibility of these co-solvents with your specific experiment must be verified.

  • Use Sonication: After diluting the DMSO stock into the aqueous buffer, sonicate the solution in a water bath for 5-10 minutes. This can help to break up small precipitates and improve dissolution.

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes increase the solubility of the compound. Ensure that the temperature is compatible with the stability of this compound and your experimental components.

This compound Signaling Pathway Involvement

This compound's primary mechanism of action is the inhibition of the Dihydrofolate Reductase (DHFR) enzyme. DHFR plays a critical role in the folate metabolism pathway, which is essential for the de novo synthesis of purines and thymidylate, key components of DNA and RNA. By inhibiting DHFR, this compound disrupts these synthesis pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.

Caption: Inhibition of the DHFR enzyme by this compound disrupts the folate metabolism pathway, leading to decreased DNA and RNA synthesis and reduced cell proliferation.

References

Optimizing Dhfr-IN-4 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Dhfr-IN-4 in your cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides, which are the building blocks of DNA.[3] By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[3]

Q2: What is the IC50 of this compound?

This compound has an in vitro IC50 value of 123 nM for DHFR.[1][4] It's important to note that this compound also exhibits inhibitory activity against EGFR (IC50 = 246 nM) and HER2 (IC50 = 357 nM), which could be a consideration for off-target effects in your experiments.[1][4]

Q3: What is a good starting concentration for my cell-based assay?

A common starting point for a new inhibitor is to use a concentration 5 to 10 times higher than its known IC50 or Ki value. Given the DHFR IC50 of 123 nM for this compound, a reasonable starting range for initial experiments would be between 600 nM and 1.2 µM. However, for cytotoxicity assays, a broader range, such as 0-100 µM, has been used.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: In what solvent should I dissolve this compound?

The solubility of this compound may vary. It is recommended to consult the manufacturer's datasheet for specific solubility information.[1] As a general guideline for similar small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent. Always prepare a high-concentration stock solution in an appropriate solvent and then dilute it in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: How long should I incubate my cells with this compound?

The optimal incubation time will depend on your specific cell line and the endpoint you are measuring. For cytotoxicity assays with this compound, an incubation time of 72 hours has been reported.[1][4] For other assays, such as those measuring signaling pathway modulation, shorter incubation times may be sufficient. It is advisable to perform a time-course experiment to determine the ideal duration for your experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- Compound has degraded.- Cell line is resistant.- Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM).- Increase the incubation time (e.g., 48, 72 hours).- Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C.[1]- Research the specific cell line for known resistance mechanisms to DHFR inhibitors.
High cell death even at low concentrations - this compound is highly potent in your cell line.- Solvent concentration is too high.- Off-target effects are causing cytotoxicity.- Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar).- Ensure the final solvent (e.g., DMSO) concentration is at a non-toxic level (e.g., <0.1%).- Consider the inhibitory effects on EGFR and HER2, especially if your cells are sensitive to inhibition of these pathways.
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent inhibitor concentration.- Edge effects in multi-well plates.- Ensure a uniform single-cell suspension and consistent cell number per well.- Prepare fresh dilutions of this compound for each experiment from a reliable stock.- To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS or media.
Precipitation of this compound in culture medium - Poor solubility of the compound in aqueous media.- Decrease the final concentration of this compound.- Ensure the stock solution is fully dissolved before diluting in the medium.- Check the manufacturer's datasheet for recommended solvents and solubility limits.

Experimental Protocols

Determining the Optimal Concentration using a Dose-Response Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using a cytotoxicity assay.

Materials:

  • This compound

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cytotoxicity assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

  • Treatment:

    • Carefully remove the medium from the cells.

    • Add the prepared dilutions of this compound and the vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cytotoxicity Measurement:

    • After incubation, add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Quantitative Data Summary

The following table summarizes the known inhibitory and cytotoxic concentrations of this compound.

Target/Cell Line Parameter Value
DHFRIC50123 nM[1][4]
EGFRIC50246 nM[1][4]
HER2IC50357 nM[1][4]
HepG2 (Liver Cancer)Cytotoxic IC509.67 ± 0.7 µM[1][4]
MCF-7 (Breast Cancer)Cytotoxic IC508.46 ± 0.7 µM[1][4]
HCT-116 (Colon Cancer)Cytotoxic IC5013.24 ± 0.9 µM[1][4]
PC3 (Prostate Cancer)Cytotoxic IC5011.17 ± 1.0 µM[1][4]
HeLa (Cervical Cancer)Cytotoxic IC506.90 ± 0.5 µM[1][4]

Visualizations

DHFR Signaling Pathway Inhibition by this compound

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA DHFR->THF Product Dhfr_IN_4 This compound Dhfr_IN_4->DHFR Inhibition

Caption: Inhibition of the DHFR pathway by this compound.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_plate Seed 96-well Plate prep_cells->seed_plate prep_compound Prepare this compound Stock serial_dilution Perform Serial Dilutions prep_compound->serial_dilution treat_cells Treat Cells seed_plate->treat_cells serial_dilution->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate readout Measure Cell Viability incubate->readout plot_data Plot Dose-Response Curve readout->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Workflow for determining the optimal concentration of this compound.

References

Dhfr-IN-4 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhfr-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] By inhibiting DHFR, this compound disrupts the synthesis of nucleotides, which are critical for DNA replication and cell proliferation.[2] It has an IC50 value of 123 nM for DHFR.[1] Additionally, it exhibits inhibitory activity against EGFR and HER2 with IC50 values of 246 nM and 357 nM, respectively.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are crucial to maintain the stability and activity of this compound. Below is a summary of recommended conditions.

ConditionRecommendation
Storage of Stock Solution Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Handling Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Light Sensitivity Protect from light, as quinazoline derivatives can be light-sensitive.[3]

Q3: In which solvents is this compound soluble?

A3: For information on the solubility of this compound, it is recommended to consult the product datasheet provided by the supplier. As a general guideline for similar compounds, organic solvents such as DMSO are often used to prepare stock solutions.

Q4: What is the chemical stability of this compound?

A4: this compound belongs to the quinazoline class of compounds. Generally, quinazolines are stable in cold, dilute acidic and alkaline solutions. However, they can be susceptible to degradation under certain conditions:

  • Hydrolysis: Boiling in acidic or alkaline solutions can cause hydrolysis of the quinazoline ring.[4][5]

  • Oxidation: The quinazoline nucleus can be oxidized, for instance by hydrogen peroxide or potassium permanganate.[5][6]

  • Reduction: Catalytic hydrogenation or the use of reducing agents like sodium amalgam can reduce the quinazoline ring.[5]

  • Photodegradation: Some quinazoline derivatives have been shown to be unstable under normal room lighting.[3]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem 1: Lower than expected or no inhibitory effect on DHFR.

Possible CauseSuggested Solution
Degraded this compound Ensure the compound has been stored correctly at -80°C or -20°C and protected from light.[1][3] Avoid multiple freeze-thaw cycles by preparing and using aliquots.[1]
Incorrect Concentration Verify the calculations for your dilutions from the stock solution. Use freshly prepared dilutions for your experiments.
Assay Conditions Confirm that the pH, temperature, and buffer components of your assay are optimal for DHFR activity. Enzymes are sensitive to these conditions.
Inactive Enzyme Use a positive control inhibitor (e.g., methotrexate) to confirm that the DHFR enzyme is active and the assay is performing as expected.
Inhibitor Solubility Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. Consider the final solvent concentration in your assay, as high concentrations of solvents like DMSO can inhibit enzyme activity.

Problem 2: Inconsistent or variable results between experiments.

Possible CauseSuggested Solution
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially small volumes of the inhibitor.
Improperly Thawed Reagents Ensure all components, including buffers and enzyme solutions, are completely thawed and mixed well before use.
Sample Evaporation If using microplates, be mindful of evaporation from the wells, especially at the edges. Use a plate sealer or ensure a humidified environment if incubating for long periods.
Light Exposure Minimize the exposure of this compound solutions to light during preparation and execution of the experiment.[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solution

This protocol provides a general framework for assessing the stability of a this compound solution under specific storage conditions.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into multiple tubes to avoid repeated freeze-thaw cycles. Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature) and protect from light.

  • Time Points: Designate several time points for analysis (e.g., 0, 1 week, 2 weeks, 1 month).

  • Activity Assay: At each time point, thaw an aliquot and determine its inhibitory activity using a standardized DHFR enzyme inhibition assay.

  • Data Analysis: Compare the IC50 values obtained at each time point to the initial IC50 value (time 0). A significant increase in the IC50 value indicates degradation of the inhibitor.

Visualizations

This compound Handling and Storage Workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage_neg80 -80°C (up to 6 months) use_in_assay Use in DHFR Inhibition Assay storage_neg80->use_in_assay storage_neg20 -20°C (up to 1 month) storage_neg20->use_in_assay aliquot Aliquot Stock Solution aliquot->storage_neg80 aliquot->storage_neg20 avoid_freeze_thaw Avoid Repeated Freeze-Thaw aliquot->avoid_freeze_thaw protect_light Protect from Light protect_light->aliquot avoid_freeze_thaw->use_in_assay

Caption: Workflow for proper handling and storage of this compound.

Potential Degradation Pathways of Quinazoline Core cluster_conditions Degradation Conditions cluster_products Potential Degradation Products quinazoline Quinazoline Core (in this compound) heat_acid_alkali Boiling in Acid/Alkali quinazoline->heat_acid_alkali Hydrolysis oxidation Oxidizing Agents (e.g., H₂O₂) quinazoline->oxidation Oxidation reduction Reducing Agents (e.g., H₂) quinazoline->reduction Reduction light Light Exposure quinazoline->light Photodegradation hydrolysis_prod Ring-Opened Products heat_acid_alkali->hydrolysis_prod oxidation_prod Oxidized Quinazoline oxidation->oxidation_prod reduction_prod Reduced Quinazoline reduction->reduction_prod photodegradation_prod Photodegradation Products light->photodegradation_prod

Caption: Potential degradation pathways for the quinazoline core of this compound.

Troubleshooting Logic for Low this compound Activity start Low/No Inhibition Observed check_storage This compound Stored Correctly? start->check_storage check_handling Proper Handling (Aliquots, Light Protection)? check_storage->check_handling Yes solution_storage Solution: Use fresh aliquot stored at -80°C. check_storage->solution_storage No check_concentration Concentration Calculated Correctly? check_handling->check_concentration Yes solution_handling Solution: Implement proper handling procedures. check_handling->solution_handling No check_assay_conditions Assay Conditions Optimal? check_concentration->check_assay_conditions Yes solution_concentration Solution: Recalculate dilutions and prepare fresh. check_concentration->solution_concentration No check_enzyme_activity Enzyme Active (Positive Control)? check_assay_conditions->check_enzyme_activity Yes solution_assay Solution: Optimize assay (pH, temp, buffer). check_assay_conditions->solution_assay No solution_enzyme Solution: Use new enzyme stock and re-run controls. check_enzyme_activity->solution_enzyme No

Caption: A logical workflow for troubleshooting low inhibitory activity of this compound.

References

Troubleshooting Dhfr-IN-4 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhfr-IN-4. Our aim is to help you overcome common challenges, particularly the issue of precipitation in cell culture media, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Dihydrofolate Reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] By inhibiting DHFR, this compound depletes the intracellular pool of THF, which in turn disrupts DNA synthesis and repair, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells.[2] This makes it a compound of interest in cancer research. This compound has also been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) at nanomolar concentrations.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: While specific quantitative solubility data for this compound is not always readily available, it is a lipophilic compound, and like many small molecule inhibitors, it is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[5][6] For cell culture experiments, preparing a high-concentration stock solution in anhydrous DMSO is the standard practice.

Q3: My this compound solution, which is dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?

A3: This is a common issue encountered with many lipophilic small molecules.[5] The high concentration of the compound in DMSO is stable. However, when this concentrated stock is introduced into an aqueous environment like cell culture media, the DMSO is diluted, significantly reducing its solvating capacity for this compound. The poor aqueous solubility of the compound then leads to its precipitation out of the solution. The final concentration of DMSO in the media is often too low to keep the compound dissolved.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects. It is crucial to include a vehicle control in your experiments (media with the same final concentration of DMSO as your treatment group) to account for any effects of the solvent on cell viability and function.

Q5: How should I store my this compound stock solution?

A5: It is recommended to store stock solutions of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]

Troubleshooting Guide: this compound Precipitation in Media

This guide provides a step-by-step approach to resolving issues with this compound precipitation during its addition to cell culture media.

Initial Checks
  • Inspect Your DMSO : Ensure that you are using a fresh, high-purity, anhydrous (water-free) stock of DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of your compound.

  • Examine the Compound : Visually inspect the solid this compound for any signs of degradation or impurities.

Troubleshooting Steps

If precipitation is observed, follow these steps in a logical order.

Data Presentation

The following table provides hypothetical solubility data for this compound in common laboratory solvents. Please note that these are representative values and it is always recommended to consult the manufacturer's product datasheet for specific lot-to-lot solubility information.

SolventHypothetical Solubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol~5 mg/mL
PBS (pH 7.2)< 0.1 mg/mL
Cell Culture Media + 10% FBS< 0.1 mg/mL

Disclaimer: This table contains hypothetical data for illustrative purposes. Always refer to the certificate of analysis or technical data sheet provided by the supplier for accurate solubility information.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective : To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials :

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure :

    • Bring the vial of this compound powder and the anhydrous DMSO to room temperature.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Carefully add the calculated volume of DMSO to the vial of this compound.

    • To aid dissolution, gently vortex the vial for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of Working Solution and Treatment of Cells
  • Objective : To dilute the this compound stock solution into cell culture media for cell treatment, minimizing precipitation.

  • Materials :

    • This compound stock solution (from Protocol 1)

    • Pre-warmed complete cell culture medium

    • Sterile tubes

  • Procedure :

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pure DMSO to create intermediate stocks if a wide range of final concentrations is needed. This is generally not necessary for a single target concentration but can be helpful for dose-response experiments.

    • For the final dilution, add the required volume of the this compound stock (or intermediate stock) to pre-warmed complete cell culture medium. Crucially, add the inhibitor to the media and not the other way around.

    • Immediately after adding the stock solution to the media, vortex or pipette the solution up and down vigorously for 30 seconds to ensure rapid and uniform mixing.

    • Visually inspect the working solution for any signs of precipitation. A slight cloudiness that dissipates may be acceptable, but visible particulates are not.

    • If no precipitation is observed, remove the old media from your cells and add the freshly prepared media containing this compound.

    • Remember to include a vehicle control (media with the same final concentration of DMSO).

Visualizations

DHFR Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism THF->One_Carbon_Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Dhfr_IN_4 This compound Dhfr_IN_4->DHFR Purine_Synthesis Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis One_Carbon_Metabolism->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: The role of DHFR in the folate pathway and its inhibition by this compound.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitation Observed in Media Check_DMSO Is DMSO anhydrous and high-purity? Start->Check_DMSO Prepare_Fresh_Stock Prepare fresh stock solution Check_DMSO->Prepare_Fresh_Stock No Optimize_Dilution Optimize Dilution Technique Check_DMSO->Optimize_Dilution Yes Prepare_Fresh_Stock->Optimize_Dilution Warm_Media Pre-warm media to 37°C Optimize_Dilution->Warm_Media Add_Dropwise Add stock dropwise while vortexing Warm_Media->Add_Dropwise Still_Precipitates1 Still Precipitates? Add_Dropwise->Still_Precipitates1 Lower_Concentration Lower final working concentration Still_Precipitates1->Lower_Concentration Yes Success Problem Solved Still_Precipitates1->Success No Still_Precipitates2 Still Precipitates? Lower_Concentration->Still_Precipitates2 Sonication Try brief sonication of working solution Still_Precipitates2->Sonication Yes Still_Precipitates2->Success No Still_Precipitates3 Still Precipitates? Sonication->Still_Precipitates3 Contact_Support Contact Technical Support Still_Precipitates3->Contact_Support Yes Still_Precipitates3->Success No

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Overcoming Resistance to Dhfr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Dhfr-IN-4, a dihydrofolate reductase (DHFR) inhibitor. The content is designed to assist in identifying and overcoming resistance in cell lines during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation.[1][2][3][4][5][6] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death, particularly in rapidly dividing cancer cells.[1][3][5]

Q2: What are the common mechanisms of resistance to DHFR inhibitors like this compound?

Resistance to DHFR inhibitors is a significant challenge in cancer therapy and can arise through several mechanisms:[7][8]

  • Target Gene Amplification: Increased production of the DHFR enzyme due to the amplification of the DHFR gene is a common mechanism.[9][10] This leads to an excess of the target enzyme, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Mutations in the Target Gene: Alterations in the DHFR gene can lead to a modified enzyme with reduced affinity for the inhibitor, rendering the drug less effective.[11]

  • Altered Drug Transport: Cancer cells can develop resistance by either reducing the uptake of the drug or by increasing its efflux (pumping it out of the cell).[9][12] This prevents the inhibitor from reaching its intracellular target at a sufficient concentration.

  • Enhanced DNA Repair: Cancer cells may enhance their DNA repair mechanisms to counteract the DNA damage induced by the inhibition of DNA synthesis.[7]

  • Metabolic Bypass Pathways: Cells may activate alternative metabolic pathways to circumvent the block in the folate pathway.

  • Epigenetic Alterations: Changes in gene expression patterns due to epigenetic modifications can also contribute to drug resistance.[8]

Q3: How can I determine if my cell line has developed resistance to this compound?

The development of resistance is typically characterized by a decrease in the sensitivity of the cell line to the drug. This can be quantified by determining the half-maximal inhibitory concentration (IC50). An increase in the IC50 value over time or in comparison to the parental cell line indicates the development of resistance.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Problem Possible Cause Suggested Solution
Decreased cell death or growth inhibition at previously effective concentrations of this compound. The cell line may be developing resistance to the inhibitor.1. Confirm Resistance: Perform a dose-response experiment to determine the IC50 value and compare it to the parental cell line or previous experiments. An increase in the IC50 confirms resistance. 2. Investigate Mechanism: Analyze the cells for potential resistance mechanisms (see FAQ 2). This could involve qPCR to check for DHFR gene amplification or sequencing to look for mutations. 3. Combination Therapy: Consider using this compound in combination with other drugs that have different mechanisms of action. This can help to overcome resistance.[8][9]
High variability in experimental results between replicates. Inconsistent cell plating, variations in drug concentration, or edge effects in multi-well plates can lead to variability.[13][14][15]1. Optimize Plating: Ensure a uniform cell seeding density across all wells. Automating cell plating can improve consistency.[13][14] 2. Accurate Drug Dilutions: Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. 3. Minimize Edge Effects: Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations.[14] Alternatively, fill the outer wells with sterile media or PBS.
The parental cell line shows intrinsic resistance to this compound. Some cancer cell lines may have pre-existing resistance mechanisms.[8][12][16]1. Screen a Panel of Cell Lines: Test the activity of this compound on a diverse panel of cell lines to identify sensitive models. 2. Investigate Intrinsic Mechanisms: Characterize the baseline expression of DHFR and drug transporters in the resistant cell line.
Difficulty in establishing a stable this compound-resistant cell line. The selection pressure (drug concentration) may be too high, leading to widespread cell death, or too low, not effectively selecting for resistant cells.1. Stepwise Dose Escalation: Gradually increase the concentration of this compound over several passages.[17] Start with a concentration around the IC20 and slowly increase it as the cells adapt.[17] 2. Monitor Cell Health: Closely monitor the morphology and proliferation rate of the cells during the selection process. If significant cell death occurs, reduce the drug concentration.[17]

Experimental Protocols

1. Cell Viability Assay (MTT Assay) to Determine IC50

This protocol describes a common method for assessing cell viability and determining the IC50 of a drug.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the wells in triplicate. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for a period that allows for at least two cell divisions (e.g., 48-72 hours).[13]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Development of a this compound Resistant Cell Line

This protocol outlines a general method for generating a drug-resistant cell line through continuous exposure to the drug.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks

Procedure:

  • Culture the parental cell line in the presence of a low concentration of this compound (e.g., the IC20).[17]

  • Continuously culture the cells, passaging them as they reach confluence.

  • Once the cells have adapted to the initial concentration and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.[17]

  • Monitor the cells for signs of resistance, such as an increased proliferation rate compared to the initial exposure.

  • Periodically determine the IC50 of the cell population to quantify the level of resistance.

  • Once a desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a maintenance concentration of this compound. It is often recommended to culture the cells without the drug for one or two passages before an experiment.[18]

Visualizations

Signaling Pathway: Folate Metabolism and DHFR Inhibition

Folate_Metabolism cluster_0 Folate Metabolism cluster_1 Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA Dhfr_IN_4 This compound Dhfr_IN_4->DHF inhibits

Caption: The folate metabolism pathway and the inhibitory action of this compound on DHFR.

Experimental Workflow: Developing a Resistant Cell Line

Resistant_Cell_Line_Workflow start Parental Cell Line expose_low Expose to low concentration of this compound (IC20) start->expose_low culture Continuous Culture and Passaging expose_low->culture increase_conc Stepwise Increase in this compound Concentration culture->increase_conc monitor Monitor Cell Growth and Morphology increase_conc->monitor ic50 Determine IC50 Periodically monitor->ic50 ic50->culture Continue Selection stable_line Stable Resistant Cell Line ic50->stable_line Desired Resistance Achieved

Caption: A workflow for the stepwise development of a this compound resistant cell line.

Logical Relationship: Common Mechanisms of DHFR Inhibitor Resistance

Resistance_Mechanisms resistance Resistance to this compound gene_amp DHFR Gene Amplification resistance->gene_amp mutation DHFR Gene Mutation resistance->mutation transport Altered Drug Transport (Influx/Efflux) resistance->transport repair Enhanced DNA Repair resistance->repair bypass Metabolic Bypass resistance->bypass

Caption: Key molecular mechanisms contributing to resistance against DHFR inhibitors.

References

Adjusting Dhfr-IN-4 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Dhfr-IN-4" is not publicly available. The following guide has been generated using a well-characterized DHFR inhibitor, Methotrexate (MTX), as a representative example to illustrate the structure and content of a technical support resource. Researchers should substitute the provided data with their own internal findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for DHFR inhibitors like Methotrexate?

Dihydrofolate Reductase (DHFR) inhibitors, such as Methotrexate, function by competitively binding to the active site of the DHFR enzyme. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.

Q2: How does treatment duration of a DHFR inhibitor typically affect its efficacy?

The duration of treatment with a DHFR inhibitor is a critical parameter that influences its therapeutic or experimental outcome. Generally, a longer exposure time can lead to a more pronounced effect, as it ensures a sustained inhibition of DNA synthesis. However, prolonged treatment can also increase off-target effects and cytotoxicity in non-target cells. Therefore, optimizing the treatment duration is essential for achieving the desired outcome while minimizing adverse effects. The optimal duration is cell-type specific and depends on the compound's concentration and the experimental goals.

Q3: What are common issues encountered when determining the optimal treatment duration for a new DHFR inhibitor?

Researchers may face several challenges when establishing the ideal treatment duration for a novel DHFR inhibitor. These can include:

  • High cytotoxicity at longer durations: The compound may be highly effective at inhibiting cell growth but also cause significant cell death, making it difficult to study more subtle cellular effects.

  • Cellular resistance: Some cell lines can develop resistance to DHFR inhibitors over time through various mechanisms, such as upregulation of DHFR expression or increased drug efflux.

  • Variability in cell cycle kinetics: The efficacy of DHFR inhibitors is often cell cycle-dependent, with cells in the S phase being the most sensitive. Differences in the cell cycle distribution of a cell population can lead to variable responses.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at short treatment durations.

  • Possible Cause: The concentration of the DHFR inhibitor may be too high for the specific cell line being used.

  • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of the compound for your cell line. Based on the IC50 value, select a range of lower concentrations to test with varying treatment durations.

Issue 2: Inconsistent results between replicate experiments.

  • Possible Cause 1: Variability in cell seeding density. Inconsistent cell numbers at the start of the experiment can lead to different responses to the treatment.

  • Troubleshooting Step 1: Ensure precise and consistent cell counting and seeding for all experiments. Use a cell counter for accuracy.

  • Possible Cause 2: Fluctuation in the compound's activity. The stability of the DHFR inhibitor in culture media over time might be a factor.

  • Troubleshooting Step 2: Prepare fresh stock solutions of the inhibitor for each experiment. If the experiment spans several days, consider replenishing the media with fresh compound at set intervals.

Issue 3: No significant effect observed even after prolonged treatment.

  • Possible Cause: The cell line may have intrinsic or acquired resistance to the DHFR inhibitor.

  • Troubleshooting Step: Verify the expression and activity of the DHFR enzyme in your cell line. You can also test the compound on a known sensitive cell line to confirm its activity. Consider investigating potential resistance mechanisms, such as the expression of drug efflux pumps.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for a DHFR inhibitor in two different cancer cell lines after a 72-hour treatment period. This data is for illustrative purposes and should be replaced with experimental results for this compound.

Cell LineCompoundTreatment Duration (hours)IC50 (nM)
HeLa (Cervical Cancer)Methotrexate7225
A549 (Lung Cancer)Methotrexate7250

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a DHFR inhibitor.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • DHFR inhibitor stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the DHFR inhibitor in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

DHFR_Signaling_Pathway cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Processes Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_Synthesis DNA Synthesis & Repair Purines->DNA_Synthesis Thymidylate->DNA_Synthesis Cell_Cycle Cell Cycle Arrest DNA_Synthesis->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHF Inhibits

Caption: Simplified signaling pathway of DHFR inhibition.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Adherence) A->B C 3. Drug Treatment (Serial Dilution of DHFR Inhibitor) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Add Cell Viability Reagent D->E F 6. Incubation (Color Development) E->F G 7. Measure Absorbance/Fluorescence (Plate Reader) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Experimental workflow for IC50 determination.

Validation & Comparative

Validating DHFR Inhibitors in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug development, the validation of novel therapeutic agents is a critical step. This guide provides a comparative overview of the validation of Dihydrofolate Reductase (DHFR) inhibitors in patient-derived xenograft (PDX) models. As "Dhfr-IN-4" is not a recognized designation in publicly available scientific literature, this document will focus on a well-established DHFR inhibitor, Methotrexate, as a reference for comparison against a hypothetical novel DHFR inhibitor. The principles and methodologies outlined here are broadly applicable to the preclinical evaluation of any new compound targeting the DHFR pathway.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a powerful tool in preclinical cancer research. They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenograft models, thus offering a more predictive platform for evaluating the efficacy of anti-cancer drugs.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for assessing the performance of novel DHFR inhibitors against established alternatives, supported by experimental data and detailed protocols.

Comparative Efficacy of DHFR Inhibitors in PDX Models

The following tables summarize the available quantitative data on the efficacy of Methotrexate and another DHFR inhibitor, Pralatrexate, in various cancer PDX models. This data serves as a benchmark for evaluating a novel DHFR inhibitor.

Table 1: Efficacy of Methotrexate in Patient-Derived Xenograft Models

Cancer TypePDX ModelDosage and ScheduleTumor Growth Inhibition (TGI)Observed ToxicityCitation
Colon CarcinomaLoVo30 mg/kg, weekly, intratumoralEffective in suppressing tumor growth (specific TGI % not provided)Not specified[1]
Breast CancerMDA-MB-231 (MTX-resistant)1 µM (in vitro)Peptide-MTX conjugate overcame resistanceNot applicable (in vitro)[2]

Table 2: Efficacy of Pralatrexate in Xenograft Models

Cancer TypeXenograft ModelDosage and ScheduleTumor Growth Inhibition (TGI)Observed ToxicityCitation
Non-Small Cell Lung Cancer (NSCLC)NCI-H460Not specifiedSuperior to Methotrexate and PemetrexedNot specified[3]
Non-Small Cell Lung Cancer (NSCLC)MV5222 mg/kg38%Not specified[3]
Non-Small Cell Lung Cancer (NSCLC)A5492 mg/kg, IP, QD x5 for 2 cyclesSignificantly reduced tumor growthWell-tolerated[4]
Multiple MyelomaMM.1sNot specifiedMore potent than MethotrexateNot specified[5]

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the reliable and reproducible validation of a novel DHFR inhibitor in PDX models.

Protocol: In Vivo Efficacy Study of a Novel DHFR Inhibitor in PDX Models

1. PDX Model Selection and Expansion:

  • Select appropriate PDX models based on the target cancer type and its molecular characteristics (e.g., DHFR expression levels).
  • Expand the selected PDX models by passaging tumor fragments subcutaneously in immunodeficient mice (e.g., NOD/SCID or NSG mice).

2. Animal Cohort and Randomization:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
  • Ensure that the average tumor volume is comparable across all groups before the start of treatment.

3. Drug Formulation and Administration:

  • Prepare the novel DHFR inhibitor, the reference compound (e.g., Methotrexate), and the vehicle control under sterile conditions.
  • Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at the predetermined dosage and schedule.

4. Monitoring and Data Collection:

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
  • Monitor the body weight of the mice twice a week as an indicator of toxicity.
  • Observe the general health and behavior of the animals daily.

5. Endpoint Analysis:

  • The study endpoint can be a predetermined tumor volume, a specific time point, or signs of significant toxicity.
  • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histopathology, biomarker analysis).
  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.

6. Toxicity Evaluation:

  • Assess toxicity based on body weight loss, clinical signs of distress, and, if necessary, analysis of blood samples for hematological and biochemical parameters.

Mandatory Visualizations

DHFR Signaling Pathway

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_nucleotide Nucleotide Synthesis cluster_output DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) Serine Serine Glycine Glycine Methylene_THF 5,10-Methylene-THF dUMP dUMP dTMP dTMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Purine_Synthesis Purine Synthesis Purine_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate, Novel Inhibitor) DHFR_Inhibitor->DHF Inhibition

Experimental Workflow for DHFR Inhibitor Validation in PDX Models

PDX_Workflow cluster_setup Model Establishment & Cohort Formation cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Endpoint Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Expansion PDX Model Expansion Implantation->PDX_Expansion Tumor_Growth Tumor Growth to 100-200 mm³ PDX_Expansion->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administration of: - Novel DHFR Inhibitor - Methotrexate - Vehicle Control Randomization->Treatment_Admin Monitoring Bi-weekly Tumor Volume & Body Weight Measurement Treatment_Admin->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Tumor Growth Inhibition (TGI) & Toxicity Assessment Endpoint->Data_Analysis Further_Analysis Tumor Excision for Histology & Biomarker Analysis Endpoint->Further_Analysis

References

Comparative Analysis of Dhfr-IN-4 Selectivity for Microbial vs. Human DHFR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. This makes it a well-established target for a range of therapeutics, including antimicrobial and anticancer agents. The efficacy of antimicrobial DHFR inhibitors hinges on their selective targeting of the microbial enzyme over its human counterpart to minimize host toxicity. This guide provides a comparative overview of Dhfr-IN-4, a known DHFR inhibitor, focusing on its selectivity profile.

This compound: An Overview

This compound is a potent inhibitor of human dihydrofolate reductase (hDHFR) with a reported half-maximal inhibitory concentration (IC50) of 123 nM.[1][2] In addition to its activity against DHFR, this compound also exhibits inhibitory effects on the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with IC50 values of 246 nM and 357 nM, respectively.[1][2] This compound has demonstrated significant cytotoxic potency across a broad spectrum of human cancer cell lines.[1][2]

Selectivity Profile of this compound: Human vs. Microbial DHFR

A critical aspect of any antimicrobial drug candidate is its selectivity for the pathogenic target over the host's equivalent enzyme. Despite extensive searches of available scientific literature, no publicly accessible data was found regarding the inhibitory activity of this compound against any microbial DHFR enzymes. Therefore, a quantitative comparison of its selectivity for microbial versus human DHFR cannot be provided at this time.

The development of selective DHFR inhibitors is an active area of research, with many studies focusing on exploiting the structural differences between the active sites of human and microbial DHFR enzymes. For instance, the antibiotic trimethoprim shows a high degree of selectivity for bacterial DHFR. This selectivity is attributed to differences in the amino acid residues within the active site, which allows for the design of inhibitors that bind more tightly to the bacterial enzyme.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound. The absence of data for microbial DHFRs is noted.

Target EnzymeIC50 (nM)Selectivity Ratio (Microbial/Human)Reference
Human DHFR 123Data Not Available[1][2]
Microbial DHFR (e.g., E. coli, S. aureus, M. tuberculosis) Data Not AvailableData Not Available

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of DHFR and a typical experimental workflow for assessing DHFR inhibition.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (Methionine, etc.) THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Dhfr_IN_4 This compound Dhfr_IN_4->DHFR

Caption: Dihydrofolate Reductase (DHFR) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - Dihydrofolate (Substrate) - NADPH (Cofactor) - Assay Buffer Incubation Incubate Enzyme with this compound Reagents->Incubation Inhibitor Prepare this compound dilutions Inhibitor->Incubation Reaction Initiate Reaction with Substrate and Cofactor Incubation->Reaction Measurement Measure NADPH oxidation at 340 nm (Spectrophotometer) Reaction->Measurement Data_Processing Calculate Rate of Reaction Measurement->Data_Processing IC50_Determination Determine IC50 values Data_Processing->IC50_Determination

Caption: General experimental workflow for a DHFR inhibition assay.

Experimental Protocols

While the specific protocol used for determining the IC50 of this compound is not detailed in the available resources, a general spectrophotometric assay for measuring DHFR inhibition is provided below. This method is widely used and is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Objective: To determine the IC50 value of an inhibitor against DHFR.

Materials:

  • Purified DHFR enzyme (human or microbial)

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer containing a reducing agent (e.g., DTT) to prevent oxidation.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a series of dilutions of the test inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme solution

      • Inhibitor solution at various concentrations (or solvent control)

    • Mix gently and pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode using a microplate reader. Record readings at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

This compound is a potent inhibitor of human DHFR with additional activity against EGFR and HER2, highlighting its potential in cancer therapy. However, the lack of data on its activity against microbial DHFRs currently prevents an assessment of its selectivity and potential as an antimicrobial agent. Further research is required to determine the inhibitory profile of this compound against a panel of microbial DHFR enzymes to elucidate its selectivity and explore its potential for antimicrobial applications. Researchers interested in this area are encouraged to perform such comparative studies to fill this knowledge gap.

References

Navigating Antifolate Resistance: A Comparative Analysis of Dhfr-IN-4 and Classical DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. Antifolates, a class of drugs that inhibit dihydrofolate reductase (DHFR), have long been a cornerstone of chemotherapy. However, their efficacy is often limited by acquired resistance. This guide provides a comparative analysis of a novel DHFR inhibitor, Dhfr-IN-4, and established antifolates such as methotrexate and pemetrexed, with a focus on cross-resistance patterns. This document is intended for researchers, scientists, and drug development professionals.

Introduction to DHFR Inhibition and Resistance

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids, and consequently for DNA replication and cell proliferation.[1][2] By inhibiting DHFR, antifolates deplete the cellular pool of tetrahydrofolate, leading to cell cycle arrest and apoptosis.[1][2] Resistance to antifolates can arise through various mechanisms, including mutations in the DHFR gene that reduce drug binding, amplification of the DHFR gene leading to overexpression of the target enzyme, and alterations in drug transport into and out of the cell.[3][4]

This compound is a potent, novel inhibitor of DHFR with an IC50 of 123 nM.[5] Notably, it also exhibits inhibitory activity against EGFR (IC50 = 246 nM) and HER2 (IC50 = 357 nM), suggesting a broader mechanism of action compared to traditional antifolates.[5] This dual-targeting capability may offer an advantage in overcoming certain resistance mechanisms.

Cross-Resistance Profiles of Known Antifolates

Understanding the cross-resistance patterns between different antifolates is crucial for designing effective sequential or combination therapies. The following tables summarize experimental data on the cross-resistance of well-established DHFR inhibitors, methotrexate and pemetrexed, in various cancer cell lines.

Table 1: Cross-Resistance in Methotrexate-Resistant Cancer Cell Lines

Cell LinePrimary ResistanceCross-Resistant ToFold ResistanceNot Cross-Resistant ToReference
MelR MCF-7 (Breast Cancer)MelphalanMethotrexate6.7-foldTrimetrexate (2-fold)[1]
Saos-2/MTX4.4 (Osteosarcoma)MethotrexateIfosfamide, Adriamycin, Epirubicin, TheprubicinLowCisplatin[6]

Table 2: Cross-Resistance in Pemetrexed-Resistant Cancer Cell Lines

Cell LinePrimary ResistanceCross-Resistant ToFold ResistanceNot Cross-Resistant ToReference
PC-9 Sublines (Lung Adenocarcinoma)PemetrexedCisplatin-Docetaxel, Vinorelbine, 5-Fluorouracil, SN-38[7]
A549 Sublines (Lung Adenocarcinoma)PemetrexedCisplatin-Docetaxel, Vinorelbine, 5-Fluorouracil, SN-38[7]

Note: Fold resistance is presented where available in the source material. The absence of a value indicates that it was not specified in the cited study.

Experimental Protocols

The following section details the methodologies for key experiments in cross-resistance studies.

Generation of Drug-Resistant Cell Lines

A common method for developing drug-resistant cell lines involves continuous or intermittent exposure of a parental cell line to a specific drug.[5][8]

  • Initial Seeding: Plate parental cells at a low density in appropriate culture medium.

  • Drug Exposure: Introduce the selective drug at a concentration around the IC20 or IC50.

  • Stepwise Increase: Gradually increase the drug concentration in the culture medium as the cells develop resistance and resume proliferation. This can be done in increments of 1.5- to 2-fold the previous concentration.[5]

  • Monitoring: Regularly assess cell viability and morphology.

  • Expansion and Characterization: Once cells can proliferate in the presence of a significantly higher drug concentration compared to the parental line, expand the resistant population and characterize its resistance profile. This process can take several months.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and, consequently, IC50 values.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a serial dilution of the drug for a specified period (e.g., 48 or 72 hours). Include a solvent control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis.[11]

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the enzymatic activity of DHFR, which is crucial for understanding resistance mechanisms involving the target enzyme.

  • Cell Lysis: Prepare cell lysates from both parental and resistant cell lines.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, dihydrofolate (the substrate), and NADPH (the cofactor).

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH as DHFR reduces dihydrofolate to tetrahydrofolate.

  • Data Analysis: Calculate the rate of NADPH consumption to determine the DHFR activity. Compare the activity between resistant and parental cell lines.[12][13][14]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_generation Generation of Resistant Cell Line cluster_testing Cross-Resistance Testing Parental Parental Cell Line Drug Stepwise Increase in Drug Concentration Parental->Drug Parental_Test Parental Cells Parental->Parental_Test Resistant Resistant Cell Line Drug->Resistant Resistant_Test Resistant Cells Resistant->Resistant_Test Drug_A Drug A (Original Selector) Parental_Test->Drug_A Drug_B Drug B (Test Compound) Parental_Test->Drug_B Resistant_Test->Drug_A Resistant_Test->Drug_B IC50_Parental_A IC50 (Parental, Drug A) Drug_A->IC50_Parental_A IC50_Resistant_A IC50 (Resistant, Drug A) Drug_A->IC50_Resistant_A IC50_Parental_B IC50 (Parental, Drug B) Drug_B->IC50_Parental_B IC50_Resistant_B IC50 (Resistant, Drug B) Drug_B->IC50_Resistant_B DHFR_Pathway cluster_pathway Folate Metabolism Pathway cluster_inhibitors DHFR Inhibitors DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide AminoAcid Amino Acid Synthesis (e.g., Methionine) THF->AminoAcid DHFR->THF Product Dhfr_IN_4 This compound Dhfr_IN_4->DHFR Inhibition Methotrexate Methotrexate Methotrexate->DHFR Inhibition Pemetrexed Pemetrexed Pemetrexed->DHFR Inhibition

References

Validating the Anti-Proliferative Effect of Dhfr-IN-4 with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, validating that a small molecule inhibitor's biological effect stems from its intended target is a critical step. This guide provides a comparative framework for validating the anti-proliferative effects of Dhfr-IN-4, a potent Dihydrofolate Reductase (DHFR) inhibitor, using genetic knockdown techniques as a gold standard for on-target validation.

This compound is a known inhibitor of DHFR with a reported IC50 of 123 nM.[1] It also exhibits inhibitory activity against EGFR and HER2 at higher concentrations.[1] This polypharmacology necessitates a clear distinction between its on-target (DHFR-mediated) and potential off-target anti-proliferative effects. Genetic methods, such as siRNA or CRISPR/Cas9-mediated knockdown of the DHFR gene, provide the most direct way to phenotype the specific consequences of reduced DHFR function, allowing for a direct comparison with the pharmacological effects of this compound.

Mechanism of Action: DHFR Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway.[2][3] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4][5] Inhibition of DHFR depletes the THF pool, leading to an interruption in DNA synthesis, cell cycle arrest, and ultimately, the inhibition of cell proliferation.[2][3][4] This makes DHFR a well-established target for anticancer therapies.[5][6]

DHFR_Pathway cluster_cell Cellular Environment cluster_inhibition Inhibition Mechanisms DHF Dihydrofolate (DHF) DHFR_enzyme DHFR Enzyme DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) dNTPs dNTP Synthesis (Purines, Thymidylate) THF->dNTPs Required for DNA DNA Replication & Cell Proliferation dNTPs->DNA DHFR_enzyme->THF Catalyzes Dhfr_IN_4 This compound Dhfr_IN_4->DHFR_enzyme DHFR_KD DHFR Knockdown (siRNA/CRISPR) DHFR_KD->DHFR_enzyme Validation_Workflow cluster_arms Experimental Arms start Select Cancer Cell Line (e.g., HeLa, HCT-116) control 1. Control (Vehicle/Scrambled siRNA) start->control drug 2. This compound Treatment (Dose-response) start->drug knockdown 3. DHFR Knockdown (siRNA or CRISPR) start->knockdown analysis Anti-Proliferative Assay (e.g., MTT, Cell Counting) control->analysis validation Western Blot for DHFR Protein Levels control->validation drug->analysis drug->validation knockdown->analysis knockdown->validation comparison Compare Results: - Proliferation Inhibition - DHFR Expression analysis->comparison validation->comparison

References

Comparative Analysis of Dhfr-IN-4 and Pemetrexed on Thymidylate Synthase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Dhfr-IN-4 and Pemetrexed, with a specific focus on their effects on thymidylate synthase (TS). This document outlines their mechanisms of action, presents quantitative inhibitory data, and provides detailed experimental protocols to support further research.

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Its pivotal role in cell proliferation has made it a key target for cancer chemotherapy. This guide compares two compounds, Pemetrexed, a clinically established multi-targeted antifolate, and this compound, a potent dihydrofolate reductase inhibitor, in their interaction with thymidylate synthase.

Mechanism of Action

Pemetrexed is a multi-targeted antifolate agent that undergoes intracellular polyglutamylation to its more active form. This active form targets and inhibits three key enzymes in the folate pathway: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2] By directly inhibiting TS, Pemetrexed blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP. Its inhibition of DHFR further depletes the cellular pool of tetrahydrofolate (THF), a crucial cofactor for TS, thus delivering a dual blow to thymidylate synthesis. Inhibition of GARFT disrupts the de novo purine synthesis pathway.

This compound , as its name suggests, is a potent inhibitor of dihydrofolate reductase (DHFR). Its primary mechanism of action is the blockage of DHFR, which prevents the regeneration of THF from dihydrofolate (DHF). This depletion of the THF pool indirectly impacts thymidylate synthase activity, as TS requires a THF derivative (N⁵,N¹⁰-methylenetetrahydrofolate) as a methyl donor for dTMP synthesis. Current research has not demonstrated direct inhibitory activity of this compound against thymidylate synthase. Additionally, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

The differing mechanisms are visualized in the following signaling pathway diagram:

cluster_0 Thymidylate Synthesis Pathway cluster_1 Inhibitor Actions dUMP dUMP dTMP dTMP dUMP->dTMP TS TS TS DHF DHF TS->DHF DHFR DHFR DHF->DHFR THF THF N5,N10-methylene-THF N5,N10-methylene-THF THF->N5,N10-methylene-THF Serine Hydroxymethyltransferase DHFR->THF N5,N10-methylene-THF->TS Pemetrexed Pemetrexed Pemetrexed->TS Direct Inhibition Pemetrexed->DHFR Direct Inhibition This compound This compound This compound->DHFR Direct Inhibition cluster_workflow Experimental Workflow: TS Inhibition Assay A Prepare Reagents: - Assay Buffer - dUMP - CH2H4folate - Inhibitors B Add Buffer, Inhibitor, and dUMP to 96-well plate A->B C Pre-incubate at 37°C for 10 min B->C D Initiate reaction by adding CH2H4folate C->D E Measure Absorbance at 340 nm over time D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Calculate IC50 Value G->H

References

Navigating Methotrexate Resistance: A Comparative Guide to DHFR Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to methotrexate (MTX), a cornerstone of chemotherapy, presents a significant clinical challenge. This guide provides a comparative overview of the efficacy of dihydrofolate reductase (DHFR) inhibitors in methotrexate-resistant cell lines. While specific public data for a novel compound designated "Dhfr-IN-4" is not available, this document offers a framework for evaluating its potential by comparing established and alternative DHFR inhibitors against the backdrop of MTX resistance.

Methotrexate, a potent antifolate agent, functions by inhibiting DHFR, an enzyme crucial for the synthesis of nucleotides and subsequent DNA replication and cell proliferation.[1][2][3][4][5][6] However, cancer cells can develop resistance to MTX through various mechanisms, thereby limiting its therapeutic efficacy.[1][4][6][7][8][9] Understanding these resistance pathways is key to developing novel DHFR inhibitors that can overcome these limitations.

Mechanisms of Methotrexate Resistance

Methotrexate resistance in cancer cells is a multifaceted phenomenon. The primary mechanisms include:

  • Impaired Drug Influx: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for MTX into cells, leads to lower intracellular drug concentrations.[7][8][9][10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC1 and ABCG2, actively pumps MTX out of the cell.[1]

  • DHFR Gene Amplification or Mutation: Increased levels of DHFR protein due to gene amplification can titrate out the inhibitory effect of MTX.[1][4][9] Mutations in the DHFR gene can also reduce the binding affinity of MTX to the enzyme.[4][7][9][10]

  • Decreased Polyglutamylation: Methotrexate is retained intracellularly through polyglutamylation, a process mediated by the enzyme folylpolyglutamate synthetase (FPGS). Reduced FPGS activity or increased activity of gamma-glutamyl hydrolase (GGH), which removes glutamate residues, leads to enhanced MTX efflux.[7][10]

These resistance mechanisms highlight the need for novel DHFR inhibitors with distinct pharmacological profiles that can circumvent these challenges.

Comparative Efficacy of DHFR Inhibitors in Methotrexate-Resistant Cell Lines

While specific data for "this compound" is unavailable, research into other DHFR inhibitors has shown promise in overcoming MTX resistance. The following table summarizes the efficacy of selected DHFR inhibitors in comparison to methotrexate in resistant cell lines.

CompoundCell LineResistance MechanismIC50 (nM)Fold-Resistance vs. ParentalReference
Methotrexate 3T6-R7-fold increased DHFR activity, altered MTX affinity>1000>100[11]
Saos-2Increased DHFR expression, decreased RFC expression>1000N/A[4][6][9]
MCF-7N/A114.31 ± 5.34N/A[4][6]
Trimetrexate 3T6-R7-fold increased DHFR activity, altered MTX affinity~100~10[11]
Piritrexim 3T6-R7-fold increased DHFR activity, altered MTX affinity~50~5[11]
Sanguinarine MDA-MB-231 (MTX-resistant)N/AN/A (Reduced DHFR activity by 50%)N/A[12]

Note: This table is illustrative and compiled from available literature. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To evaluate the efficacy of a novel DHFR inhibitor like "this compound" in methotrexate-resistant cell lines, a series of well-defined experiments are essential.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration of the inhibitor required to kill 50% of the cells (IC50).

  • Protocol:

    • Seed methotrexate-sensitive (parental) and methotrexate-resistant cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to attach overnight.

    • Treat the cells with a serial dilution of the DHFR inhibitor (e.g., this compound, methotrexate as a control) for 72 hours.[6]

    • Assess cell viability using a colorimetric assay such as the sulforhodamine B (SRB)[4] or MTT assay.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

DHFR Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of DHFR.

  • Protocol:

    • Prepare a reaction mixture containing assay buffer, purified recombinant human DHFR enzyme, and the DHFR inhibitor at various concentrations.[3]

    • Initiate the reaction by adding the substrates, dihydrofolate (DHF) and NADPH.[3][13]

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[3][13][14]

    • Calculate the rate of the reaction and determine the inhibitor concentration that causes 50% inhibition (IC50) of DHFR activity.

Western Blot Analysis for DHFR and RFC Expression

This technique is used to quantify the protein levels of DHFR and the reduced folate carrier (RFC) in parental and resistant cell lines.

  • Protocol:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Incubate the membrane with primary antibodies specific for DHFR, RFC, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities to compare protein expression levels.

Real-Time PCR for DHFR and SLC19A1 (RFC) Gene Expression

This method quantifies the mRNA levels of the genes encoding DHFR and RFC.

  • Protocol:

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform real-time PCR using primers specific for the DHFR and SLC19A1 (RFC) genes, along with a housekeeping gene for normalization (e.g., GAPDH).

    • Analyze the amplification data to determine the relative gene expression levels.

Visualizing Key Pathways and Workflows

To better understand the complex processes involved, the following diagrams illustrate the methotrexate resistance pathways and a typical experimental workflow for evaluating a novel DHFR inhibitor.

cluster_1 Cytoplasm RFC Reduced Folate Carrier (RFC) MTX_in Methotrexate (MTX) RFC->MTX_in ABC ABC Transporters (e.g., ABCG2) MTX_out Extracellular MTX ABC->MTX_out MTX_in->ABC Efflux DHFR DHFR MTX_in->DHFR Inhibition FPGS FPGS MTX_in->FPGS MTX_poly MTX-Polyglutamates MTX_poly->DHFR Stronger Inhibition GGH GGH MTX_poly->GGH Hydrolysis THF THF DHFR->THF DHF DHF DHF->DHFR DNA DNA Synthesis THF->DNA FPGS->MTX_poly GGH->MTX_in MTX_out->RFC Influx start Start: Novel DHFR Inhibitor (e.g., this compound) cell_lines Select MTX-Sensitive (Parental) and MTX-Resistant Cell Lines start->cell_lines viability Cell Viability Assay (IC50 Determination) cell_lines->viability enzyme_assay DHFR Enzyme Inhibition Assay (IC50) cell_lines->enzyme_assay molecular_analysis Molecular Analysis cell_lines->molecular_analysis data_analysis Data Analysis and Comparison with Methotrexate viability->data_analysis enzyme_assay->data_analysis western Western Blot (DHFR, RFC protein) molecular_analysis->western qpcr RT-qPCR (DHFR, RFC mRNA) molecular_analysis->qpcr western->data_analysis qpcr->data_analysis conclusion Conclusion on Efficacy in MTX-Resistant Models data_analysis->conclusion

References

A Comparative Structural Analysis of Dhfr-IN-4 and Folate Binding to Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding of the inhibitor Dhfr-IN-4 and the natural substrate, folate, to Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in cellular metabolism and a well-established target for therapeutic intervention in cancer and infectious diseases. Understanding the structural basis of ligand binding is paramount for the rational design of more potent and selective inhibitors.

Quantitative Binding and Inhibition Data

The following table summarizes the key quantitative data for the interaction of folate and this compound with DHFR. It is important to note that the IC50 value for this compound indicates its inhibitory potency, while the Kd value for folate reflects its binding affinity to the enzyme.

LigandParameterValueSpeciesReference
FolateDissociation Constant (Kd)23 ± 4 nMWuchereria bancrofti[1]
This compoundIC50123 nMNot Specified

Note: Direct comparison of Kd and IC50 values should be made with caution as they represent different aspects of enzyme-ligand interaction. Ideally, Ki (inhibition constant) values determined under identical experimental conditions would provide a more direct comparison of binding affinity.

Structural Analysis of Binding Modes

The binding of both folate and the inhibitor this compound to the active site of DHFR is a complex interplay of hydrogen bonds, hydrophobic interactions, and electrostatic forces. While experimental structural data for the this compound-DHFR complex is not publicly available, a plausible binding mode can be predicted through molecular docking studies, leveraging the known crystal structure of DHFR in complex with folate and other inhibitors.

Folate Binding to the DHFR Active Site

The crystal structure of human DHFR in complex with folate (PDB ID: 4M6K) reveals the intricate network of interactions that stabilize the substrate in the active site.[2] The pteridine ring of folate is a key recognition motif, forming several hydrogen bonds with conserved amino acid residues. The p-aminobenzoyl glutamate (PABA-Glu) tail extends into a channel, making further contacts that contribute to the overall binding affinity.

Key interactions for folate binding typically include:

  • Hydrogen bonds between the pteridine ring and residues such as Ile7, Glu30, and Thr113.

  • Hydrophobic interactions between the aromatic rings of folate and residues like Phe31, Phe34, and Val115.

  • Ionic interactions between the glutamate moiety of folate and charged residues at the entrance of the active site.

dot

Folate_Binding_Pathway cluster_DHFR DHFR Active Site cluster_Folate Folate Ile7 Ile7 Glu30 Glu30 Thr113 Thr113 Phe31 Phe31 Phe34 Phe34 Val115 Val115 Arg70 Arg70 Pteridine Pteridine Ring Pteridine->Ile7 H-bond Pteridine->Glu30 H-bond Pteridine->Thr113 H-bond PABA PABA Moiety PABA->Phe31 Hydrophobic PABA->Phe34 Hydrophobic PABA->Val115 Hydrophobic Glutamate Glutamate Tail Glutamate->Arg70 Ionic Interaction

Caption: Binding interactions of folate within the DHFR active site.

Predicted Binding Mode of this compound

Based on the chemical structure of this compound, a molecular docking simulation can predict its binding orientation within the DHFR active site. This compound possesses a core structure that likely mimics the pteridine ring of folate, enabling it to form similar crucial hydrogen bonds with key active site residues. The additional chemical moieties of this compound are expected to engage in further hydrophobic and van der Waals interactions, contributing to its inhibitory potency.

A hypothetical binding model suggests:

  • The core heterocyclic system of this compound likely forms hydrogen bonds with the same key residues that interact with the pteridine ring of folate.

  • The substituted phenyl ring and other hydrophobic groups of this compound are predicted to occupy hydrophobic pockets within the active site, potentially forming stronger interactions than the PABA moiety of folate.

dot

Dhfr_IN_4_Binding_Pathway cluster_DHFR DHFR Active Site cluster_Dhfr_IN_4 This compound Ile7 Ile7 Glu30 Glu30 Thr113 Thr113 Phe31 Phe31 Phe34 Phe34 Val115 Val115 Leu67 Leu67 Core Heterocyclic Core Core->Ile7 H-bond Core->Glu30 H-bond Subst_Phenyl Substituted Phenyl Subst_Phenyl->Phe31 Hydrophobic Subst_Phenyl->Phe34 Hydrophobic Side_Chain Side Chain Side_Chain->Val115 Hydrophobic Side_Chain->Leu67 Hydrophobic

References

Independent Validation of Dhfr-IN-4's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dhfr-IN-4, a potent dihydrofolate reductase (DHFR) inhibitor, with other established DHFR inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its potential for various applications.

Introduction to this compound

This compound is a small molecule inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] By inhibiting DHFR, antifolates like this compound disrupt DNA synthesis and cell proliferation, making them attractive candidates for cancer chemotherapy.[2]

Notably, this compound also exhibits inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two receptor tyrosine kinases frequently implicated in cancer.[3] This polypharmacology profile suggests a potential for broader or synergistic anti-cancer effects.

Comparative Analysis of Inhibitory Potency

To objectively assess the efficacy of this compound, its inhibitory concentrations (IC50) against DHFR, EGFR, and HER2, as well as its cytotoxic effects on various cancer cell lines, are compared with those of other well-known DHFR inhibitors. The data presented below is compiled from multiple sources and should be interpreted with the consideration that experimental conditions may vary.

Enzymatic Inhibition
CompoundTargetIC50 (nM)Source(s)
This compound DHFR 123 [3]
EGFR 246 [3]
HER2 357 [3]
MethotrexateDHFR0.12 - 4[4][5]
PiritreximDHFR11 - 38[6]
TrimetrexatehDHFR4.74[6]
CycloguanilhDHFR43,000[7]
Cytotoxicity in Cancer Cell Lines
CompoundCell LineIC50 (µM)Source(s)
This compound HepG2 (Liver) 9.67 ± 0.7 [3]
MCF-7 (Breast) 8.46 ± 0.7 [3]
HCT-116 (Colon) 13.24 ± 0.9 [3]
PC3 (Prostate) 11.17 ± 1.0 [3]
HeLa (Cervical) 6.90 ± 0.5 [3]
MethotrexateMCF-7 (Breast)0.114[3]
HCT-116 (Colon)0.013[3]
HepG2 (Liver)3.21 (µg/mL)[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used for validation, the following diagrams are provided.

DHFR Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Dhfr_IN_4 This compound Dhfr_IN_4->DHFR

Caption: The role of DHFR in nucleotide and amino acid synthesis and its inhibition by this compound.

Experimental Workflow: DHFR Enzyme Inhibition Assay

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADPH, and DHF Substrate Mix Mix Reagents, Inhibitor, and Enzyme in Microplate Reagents->Mix Inhibitor Prepare Serial Dilutions of this compound & Controls Inhibitor->Mix Enzyme Prepare DHFR Enzyme Solution Enzyme->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 340 nm (NADPH Depletion) Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Rate of Reaction Plot->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining the IC50 of inhibitors against the DHFR enzyme.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed Seed Cancer Cells in a 96-well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat Cells with Serial Dilutions of this compound Adhere->Treat Incubate_72h Incubate for 72 Hours Treat->Incubate_72h Add_Reagent Add Cell Viability Reagent (e.g., Resazurin) Incubate_72h->Add_Reagent Incubate_short Incubate for 1-4 Hours Add_Reagent->Incubate_short Read_Fluorescence Measure Fluorescence Incubate_short->Read_Fluorescence Calculate_Viability Calculate Percent Viability and Determine IC50 Read_Fluorescence->Calculate_Viability

Caption: Workflow for assessing the cytotoxic effects of inhibitors on cancer cell lines.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and reagent kits.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare serial dilutions of the inhibitor (this compound) and a positive control (e.g., methotrexate) in the assay buffer.

    • Prepare a solution of recombinant human DHFR enzyme in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer, NADPH solution, and the inhibitor solution (or vehicle control).

    • Initiate the reaction by adding the DHF substrate.

    • Immediately after adding the substrate, start monitoring the absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader.

    • The reaction is typically carried out at room temperature.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

EGFR/HER2 Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.

  • Reagent Preparation:

    • Use a commercial kinase assay kit (e.g., Kinase-Glo®).

    • Prepare serial dilutions of the inhibitor (this compound) and a positive control (e.g., a known EGFR/HER2 inhibitor) in the kinase reaction buffer.

    • Prepare solutions of recombinant human EGFR or HER2 enzyme and their respective substrates.

  • Assay Procedure:

    • In a white, opaque 96-well microplate, add the kinase reaction buffer, the inhibitor solution, and the substrate.

    • Add ATP to the wells.

    • Initiate the kinase reaction by adding the enzyme solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the detection reagent provided in the kit.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the luminescence signals relative to the vehicle control.

    • Plot the normalized signals against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Resazurin-based)

This assay measures the metabolic activity of viable cells, which is proportional to the fluorescence produced from the reduction of resazurin.

  • Cell Culture and Treatment:

    • Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of the inhibitor (this compound) and a positive control in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • After the 72-hour incubation, add a resazurin-based reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (medium only control) from all readings.

    • Normalize the fluorescence values to the vehicle-treated control cells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of DHFR with additional activity against EGFR and HER2. The provided data and protocols offer a framework for the independent validation of its mechanism of action and a basis for comparison with other DHFR inhibitors. The dual-targeting nature of this compound may present a therapeutic advantage in certain cancer contexts, warranting further investigation. Researchers are encouraged to use the methodologies outlined in this guide to conduct their own comparative studies to fully elucidate the potential of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Dhfr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Dhfr-IN-4, a potent dihydrofolate reductase (DHFR) inhibitor with noted cytotoxic effects on cancer cells. Given the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on best practices for handling potent cytotoxic compounds.

Pre-Handling and Engineering Controls

Before handling this compound, ensure all necessary engineering controls and safety equipment are in place. Due to its cytotoxic nature, all work should be conducted in a designated area.

  • Ventilation: All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). These engineering controls provide a contained environment to minimize aerosol generation and exposure.[1]

  • Designated Area: Establish a dedicated area for handling cytotoxic drugs to minimize the risk of contamination.[2] This area should be clearly marked with appropriate hazard symbols.

  • Emergency Preparedness: A comprehensive spill management plan must be in place before any work begins. Ensure that a spill kit containing appropriate personal protective equipment (PPE), absorbent materials, and decontamination solutions is readily available.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. PPE should be worn at all times when handling this compound and should be disposed of as cytotoxic waste after use.[3]

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant).[4]Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection.[3]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination.[5][6]
Eye and Face Protection Safety goggles and a face shield, or a full-face respirator.Protects against splashes and aerosols.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powdered form of the compound.Minimizes the risk of inhaling aerosolized particles.[1]
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside of the designated handling area.[4]

Handling and Operational Procedures

Adherence to strict protocols is essential to ensure safety during the handling of this compound.

3.1. Receiving and Unpacking:

  • Upon receipt, inspect the external packaging for any signs of damage or leakage.[2]

  • Trained personnel wearing appropriate PPE should unpack the compound within a BSC.[2]

3.2. Reconstitution and Aliquoting:

  • Perform all operations within a BSC to contain any potential aerosols.

  • Use Luer-lock syringes and needles or a closed system transfer device (CSTD) to minimize the risk of leaks and spills.[5]

  • When dissolving the compound, add the solvent slowly to the vial to avoid splashing.

  • After preparation, wipe the exterior of all containers (vials, tubes) with a decontaminating solution before removing them from the BSC.[2][5]

  • Label all containers clearly with the compound name, concentration, date, and appropriate hazard warnings.[5]

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.[7]

  • Waste Segregation: All items that come into contact with this compound, including gloves, gowns, vials, pipette tips, and absorbent pads, must be segregated as cytotoxic waste.[7][8]

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.[7][8] For sharps, use a designated cytotoxic sharps container.[8]

  • Disposal Method: Cytotoxic waste should be incinerated or chemically deactivated by a licensed hazardous waste disposal service.[7][9] Do not dispose of this waste in regular trash or down the drain.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent entry.

  • PPE: Don the appropriate PPE from the spill kit, including a respirator.

  • Contain: Cover the spill with absorbent pads from the spill kit, working from the outside in.

  • Decontaminate: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.[8]

  • Report: Report the incident to the appropriate safety officer and complete any necessary documentation.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

DHFR_IN_4_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_disposal Waste Management A Don Personal Protective Equipment (PPE) (Double Gloves, Gown, Eye Protection, Respirator) B Prepare work area in a Biological Safety Cabinet (BSC) A->B C Weigh and reconstitute This compound powder B->C Proceed with caution D Aliquot solution into appropriately labeled vials C->D E Wipe down all surfaces and equipment in BSC D->E After handling F Segregate all waste (PPE, vials, tips) into 'Cytotoxic Waste' containers E->F G Remove PPE and dispose of as cytotoxic waste F->G H Wash hands thoroughly G->H I Store cytotoxic waste in a designated, secure area H->I J Arrange for pickup by a licensed hazardous waste vendor I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.